molecular formula C7H4BrIO2 B1267828 5-Bromo-2-iodobenzoic acid CAS No. 21740-00-1

5-Bromo-2-iodobenzoic acid

Cat. No.: B1267828
CAS No.: 21740-00-1
M. Wt: 326.91 g/mol
InChI Key: IGBNDUKRHPTOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4BrIO2 and its molecular weight is 326.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBNDUKRHPTOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307314
Record name 5-Bromo-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21740-00-1
Record name 21740-00-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-IODOBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodobenzoic Acid from 2-amino-5-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-iodobenzoic acid, a valuable reagent in organic synthesis and drug development, from 2-amino-5-bromobenzoic acid. The synthesis involves a two-step process: the diazotization of the amino group on 2-amino-5-bromobenzoic acid, followed by a Sandmeyer-type reaction where the diazonium group is substituted with iodine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the process.

Reaction Overview

The conversion of 2-amino-5-bromobenzoic acid to this compound is a classic example of the Sandmeyer reaction, a powerful tool for the introduction of various substituents onto an aromatic ring via a diazonium salt intermediate.[1][2][3] The primary aromatic amine of the starting material is first converted into a more reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures.[4][5] The resulting diazonium salt is then treated with a solution of potassium iodide, leading to the displacement of the diazonium group by an iodine atom and the formation of the desired product.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of this compound. This allows for a clear comparison of reaction conditions and outcomes.

ParameterProtocol 1Protocol 2
Starting Material 2-amino-5-bromobenzoic acid2-amino-5-bromobenzoic acid
Starting Material Amount 3.9 g (0.018 mol)2.14 g (10 mmol)
Sodium Nitrite (NaNO₂) Amount 1.5 g (0.022 mol)0.828 g (12 mmol)
Sodium Hydroxide (B78521) (NaOH) Amount 0.90 g (0.023 mmol)0.55 g (11 mmol)
Acid (Diazotization) Concentrated Hydrochloric Acid (6.4 mL)6 mol/L Hydrochloric Acid (12 mL)
Diazotization Temperature 0°C0°C
Diazotization Time 2 hours3 hours (1 hr at 0°C after addition)
Iodinating Agent Potassium Iodide (KI)Potassium Iodide (KI)
KI Amount 4.5 g (0.027 mol)2.5 g (15 mmol)
Acid (Iodination) Sulfuric Acid (H₂SO₄) (1.1 mL)Sulfuric Acid (H₂SO₄) (0.6 mL)
Iodination Temperature 35-40°C initially, then 90°C35-40°C initially, then 90°C
Iodination Time 30 minutes at 90°C1 hour at 90°C
Product Yield 60% (3.56 g)87% (2.87 g)
Purification Method Recrystallization from Methanol (B129727)/WaterRecrystallization from 50% Ethanol (B145695)
Reference [6][6]

Experimental Protocols

Below are detailed methodologies for the synthesis, based on the summarized data.

Protocol 1: Synthesis with 60% Yield [6]

  • Preparation of the Diazonium Salt:

    • A solution of 2-amino-5-bromobenzoic acid (3.9 g, 0.018 mol), sodium nitrite (1.5 g, 0.022 mol), and sodium hydroxide (0.90 g, 0.023 mmol) in 55 mL of water is prepared.

    • This solution is added dropwise to a stirred solution of concentrated hydrochloric acid (6.4 mL) in 9 mL of water, which has been cooled to 0°C. The addition is carried out over 1.5 hours.

    • After the addition is complete, the mixture is stirred for an additional 30 minutes at 0°C to ensure the complete formation of the diazonium salt suspension.

  • Iodination Reaction:

    • The freshly prepared diazonium salt suspension is added to a stirred solution of potassium iodide (4.5 g, 0.027 mol) and concentrated hydrochloric acid.

    • A solution of sulfuric acid (1.1 mL) in 7.4 mL of water is then slowly added over 20 minutes, maintaining the temperature between 35 to 40°C.

    • The reaction mixture is subsequently heated to 90°C and stirred for 30 minutes.

  • Work-up and Purification:

    • Unreacted iodine is removed by steam distillation.

    • The mixture is cooled, and the crude product is collected by filtration and washed with cold water.

    • The crude product is dissolved in 40% aqueous sodium hydroxide. Any polymeric byproducts are separated by decantation.

    • The clarified solution is acidified with concentrated hydrochloric acid.

    • The product is extracted with ether. The ether extract is dried over anhydrous magnesium sulfate (B86663) and concentrated in a vacuum.

    • The resulting residue is crystallized from a 1:1 (v/v) mixture of methanol and water to yield this compound (3.56 g, 60% yield) as a light yellow solid.

Protocol 2: Synthesis with 87% Yield [6]

  • Preparation of the Diazonium Salt:

    • 2-amino-5-bromobenzoic acid (2.14 g, 10 mmol), sodium nitrite (0.828 g, 12 mmol), and sodium hydroxide (0.55 g, 11 mmol) are dissolved in 40 mL of water.

    • The solution is cooled to 0°C in an ice bath, and 12 mL of a 6 mol/L hydrochloric acid solution is added dropwise over 2 hours.

    • After the addition is complete, the reaction is continued at 0°C for 1 hour.

  • Iodination Reaction:

    • The reaction system is then heated to 35-40°C.

    • A solution of potassium iodide (2.5 g, 15 mmol) and sulfuric acid (0.6 mL) in 5 mL of water is slowly added over 20 minutes.

    • The reaction mixture is then heated to 90°C for 1 hour.

  • Work-up and Purification:

    • After the reaction, the mixture is slowly cooled to room temperature, which causes a large amount of solid to precipitate.

    • The solid is collected by filtration and washed with water to give the crude yellow product.

    • The crude product is recrystallized from 50% ethanol to yield a pale yellow solid (2.87 g, 87% yield).

Visualizations

The following diagrams illustrate the chemical pathway and a general experimental workflow for the synthesis of this compound.

Reaction_Pathway 2-amino-5-bromobenzoic_acid 2-amino-5-bromobenzoic acid Diazonium_salt 5-Bromo-2-carboxybenzenediazonium chloride 2-amino-5-bromobenzoic_acid->Diazonium_salt NaNO₂, HCl 0°C 5-Bromo-2-iodobenzoic_acid This compound Diazonium_salt->5-Bromo-2-iodobenzoic_acid KI, H₂SO₄ 35-90°C

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up and Purification Start Dissolve 2-amino-5-bromobenzoic acid, NaNO₂, and NaOH in water Cool Cool solution to 0°C Start->Cool Add_Acid Add HCl dropwise Cool->Add_Acid Stir_Cold Stir at 0°C Add_Acid->Stir_Cold Add_Diazonium Add diazonium salt to KI solution Stir_Cold->Add_Diazonium Add_H2SO4 Add H₂SO₄ solution (35-40°C) Add_Diazonium->Add_H2SO4 Heat Heat to 90°C Add_H2SO4->Heat Cool_Filter Cool, filter, and wash crude product Heat->Cool_Filter Recrystallize Recrystallize from appropriate solvent Cool_Filter->Recrystallize Final_Product Obtain pure this compound Recrystallize->Final_Product

Caption: General experimental workflow for the synthesis process.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and reactivity of 5-Bromo-2-iodobenzoic acid. This dihalogenated benzoic acid derivative is a valuable building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors.[1][2] Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, which allows for selective, stepwise functionalization.[2]

Core Physicochemical Properties

This compound presents as a white to light yellow crystalline solid at room temperature.[1][3] It is a halogenated organic compound with the molecular formula C7H4BrIO2.[1][4] The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 21740-00-1[3][4]
Molecular Formula C7H4BrIO2[3][4]
Molecular Weight 326.91 g/mol [3][4][6]
Appearance White to light yellow solid/powder/crystal[1][3]
Melting Point 159-163 °C[6], 161-163 °C[3][4][7], 160-164 °C
Boiling Point 133-134 °C at 1 Torr[4][7][8]
Density 2.331 g/cm³ (Predicted)[3][8]
pKa 2.47 ± 0.10 (Predicted)[4][8]
Solubility Slightly soluble in water.[1][3][4] Soluble in methanol[4][8] and other organic solvents like ethanol, acetone, DMSO, and dimethylformamide.[1]
Storage Keep in a dark place, sealed in dry conditions at room temperature.[4][8]

Reactivity and Stability

This compound is a stable compound under recommended storage conditions but is sensitive to light.[8] Its synthetic value is largely defined by the differential reactivity of its two halogen substituents. The carbon-iodine bond is weaker and therefore more reactive in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the carbon-bromine bond.[2] This allows chemists to perform selective functionalization at the C-2 position (iodine) while leaving the C-5 position (bromine) intact for subsequent transformations, providing a powerful strategy for building complex molecular architectures.[2] The compound exhibits reactivity typical of benzoic acids and is susceptible to both nucleophilic and electrophilic aromatic substitution reactions.[9]

Experimental Protocols

Synthesis of this compound via Diazotization

A common and well-documented method for synthesizing this compound is from 2-amino-5-bromobenzoic acid through a Sandmeyer-type reaction involving diazotization followed by iodination.[2][4][10]

Materials and Reagents:

Detailed Procedure:

  • Diazotization: A solution of 2-amino-5-bromobenzoic acid (0.018 mol), sodium nitrite (0.022 mol), and sodium hydroxide (0.023 mol) in 55 mL of water is prepared.[4][10] This solution is added dropwise to a stirred solution of concentrated hydrochloric acid (6.4 mL) in 9 mL of water, which has been pre-cooled to 0°C.[4][10] The temperature is maintained at 0°C, and stirring continues for 30 minutes after the addition is complete to form the diazonium salt suspension.[4][10]

  • Iodination: The freshly prepared diazonium salt suspension is then added to a stirred solution of potassium iodide (0.027 mol).[4][10] A solution of sulfuric acid (1.1 mL) in 7.4 mL of water is slowly added over 20 minutes, maintaining a temperature of 35-40°C.[4][10]

  • Reaction Completion and Work-up: The mixture is heated to 90°C and stirred for 30 minutes.[4][10] Any unreacted iodine is subsequently removed via steam distillation.[4][10]

  • Purification: The mixture is cooled, and the crude product is collected by filtration and washed with cold water.[4][10] It is then dissolved in 40% aqueous sodium hydroxide, and any polymeric fractions are separated by decantation. The solution is clarified and then acidified with concentrated hydrochloric acid to precipitate the product.[4]

  • Final Isolation: The product is extracted with diethyl ether.[4][10] The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.[4][10] The resulting residue is recrystallized from a 1:1 mixture of methanol and water to yield this compound as a light yellow solid.[4][10]

Melting Point Determination

The melting point of a crystalline solid like this compound is a key indicator of its purity. A standard laboratory procedure for its determination is as follows:

  • Sample Preparation: A small, dry sample of the recrystallized this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point (approx. 160°C) and then more slowly, at a rate of 1-2°C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A narrow melting range (e.g., 1-2°C) is indicative of a high-purity compound.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

SynthesisWorkflow A Start: 2-Amino-5-bromobenzoic Acid B Diazotization A->B 1. NaNO2, NaOH, H2O 2. HCl (aq), 0°C C Diazonium Salt Intermediate B->C D Iodination C->D KI, H2SO4 (aq) 35-40°C, then 90°C E Crude Product Mixture D->E F Purification Steps (Filtration, Dissolution, Acidification) E->F Filter, wash with H2O Dissolve in NaOH (aq) Acidify with HCl G Extraction & Drying F->G Extract with Et2O Dry with MgSO4 H Recrystallization G->H Concentrate in vacuo I Final Product: This compound H->I Crystallize from MeOH/H2O

Caption: Synthesis workflow for this compound.

References

5-Bromo-2-iodobenzoic acid CAS number 21740-00-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-iodobenzoic Acid

Topic: this compound CAS Number: 21740-00-1 Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, with CAS number 21740-00-1, is a dihalogenated aromatic carboxylic acid. It serves as a pivotal building block in modern organic synthesis, valued for its unique and versatile reactivity profile.[1][2] The strategic placement of three distinct functional groups—a carboxylic acid, a highly reactive iodine atom, and a less reactive bromine atom—on a benzene (B151609) ring makes it an exceptionally useful intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in pharmaceutical and materials science research.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. It typically appears as a white to light yellow crystalline solid.[2][3][4] While it has limited solubility in water, it is more soluble in common organic solvents like ethanol, acetone, and dimethylformamide (DMF).[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21740-00-1[3][5]
Molecular Formula C₇H₄BrIO₂[5][6]
Molecular Weight 326.91 g/mol [3][5]
Appearance White to off-white/light yellow crystalline solid[2][3][4]
Melting Point 159-163 °C[3]
Boiling Point 133-134 °C at 1 Torr[3][5]
Density 2.331 g/cm³[3]
Solubility Slightly soluble in water; Soluble in ethanol, acetone, DMF[2][3][5]
pKa Data not available in searched literature

Table 2: Spectroscopic and Computational Data

IdentifierValueSource(s)
InChI Key IGBNDUKRHPTOBP-UHFFFAOYSA-N
SMILES OC(=O)c1cc(Br)ccc1I
LogP 2.7519[7]
TPSA 37.3 Ų[7]

Synthesis and Experimental Protocols

The most prevalent laboratory and industrial synthesis of this compound involves a Sandmeyer-type reaction starting from 2-amino-5-bromobenzoic acid.[1][8] Alternative, less common routes include the direct bromination of 2-iodobenzoic acid or the iodination of 5-bromobenzoic acid.[1][2]

Synthesis via Diazotization of 2-Amino-5-bromobenzoic Acid

This standard procedure occurs in two main stages: the formation of a diazonium salt from the starting amine, followed by its substitution with iodide.

G cluster_workflow Synthesis Workflow A 2-Amino-5-bromobenzoic Acid B Diazotization A->B 1. NaNO₂, HCl 2. 0-5 °C C Aryl Diazonium Salt (Intermediate) B->C D Iodide Substitution (Sandmeyer-type) C->D 1. KI 2. Heat E 5-Bromo-2-iodobenzoic Acid D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on multiple literature procedures.[5][8]

  • Diazotization:

    • Dissolve 2-amino-5-bromobenzoic acid (e.g., 10 mmol, 2.14 g) in an aqueous solution of sodium hydroxide.

    • Separately, prepare a solution of concentrated hydrochloric acid in water.

    • Cool the hydrochloric acid solution to 0 °C in an ice bath.

    • Prepare an aqueous solution of sodium nitrite (B80452) (NaNO₂, e.g., 12 mmol, 0.828 g).

    • Slowly add the sodium nitrite solution to the 2-amino-5-bromobenzoic acid solution.

    • Add this mixture dropwise to the cold, stirred hydrochloric acid solution over 1.5-2 hours, maintaining the temperature at 0 °C.

    • Continue stirring the resulting diazonium salt suspension at 0 °C for an additional 30-60 minutes.

  • Iodide Substitution:

    • Prepare a solution of potassium iodide (KI, e.g., 15 mmol, 2.5 g) in a minimal amount of water, acidified with a small amount of sulfuric acid.

    • Slowly add the cold diazonium salt suspension to the stirred KI solution. During this addition, the temperature is typically allowed to rise to 35-40 °C.

    • After the addition is complete, heat the reaction mixture to approximately 90 °C for 30-60 minutes to ensure complete decomposition of the intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, which will cause the crude product to precipitate.

    • Collect the solid by filtration and wash it thoroughly with cold water.

    • To remove unreacted iodine, steam distillation can be employed, or the crude solid can be washed with a sodium thiosulfate (B1220275) solution.

    • For purification, dissolve the crude product in a basic solution (e.g., 40% NaOH), filter off any insoluble polymers, and then re-acidify the filtrate with concentrated HCl to precipitate the purified acid.

    • Collect the purified solid by filtration, wash with water, and dry.

    • Recrystallize the product from a solvent mixture such as methanol/water or ethanol/water to yield this compound as a light yellow solid.[5][8]

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the differential reactivity of its C–I and C–Br bonds. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly weaker and thus more reactive than the carbon-bromine bond.[1] This allows for selective, stepwise functionalization of the aromatic ring, a crucial strategy in multi-step synthesis.

Orthogonal Reactivity in Cross-Coupling Reactions

Chemists can perform a cross-coupling reaction, such as a Suzuki, Sonogashira, or Heck reaction, selectively at the C-2 position (iodine) while leaving the bromine at the C-5 position untouched. The resulting product can then undergo a second, distinct cross-coupling reaction at the C-5 position.[1] This orthogonal reactivity is a powerful tool for building molecular complexity in a controlled manner.

G cluster_reactivity Differential Reactivity & Sequential Coupling Start 5-Bromo-2-iodobenzoic Acid Mid 5-Bromo-2-(R¹)-benzoic Acid Start->Mid  Step 1: Selective Coupling @ C-I  (e.g., Suzuki, Sonogashira)  [Pd] catalyst, R¹-Source End 5-(R²)-2-(R¹)-benzoic Acid Mid->End  Step 2: Coupling @ C-Br  (e.g., Suzuki, Buchwald-Hartwig)  [Pd] catalyst, R²-Source

Caption: Sequential functionalization using differential halogen reactivity.

Precursor to Hypervalent Iodine Reagents

The iodine atom in this compound can be oxidized to a higher valence state (+3) to form cyclic hypervalent iodine reagents.[1] For instance, it is a precursor to 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX), a powerful and selective oxidizing agent used for converting alcohols to aldehydes and ketones.[1]

Applications

This compound is not typically used for its own biological activity but as a crucial intermediate in the synthesis of a wide range of functional molecules.

  • Pharmaceutical Synthesis: It is a key starting material for novel chemical entities. Its derivatives have been investigated for potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1] It is used in the synthesis of complex heterocyclic scaffolds like phenanthridinones and quinazolinones.[1]

  • Materials Science: The compound and its esters are used to create para-terphenyl derivatives, which are building blocks for conjugated polymers. These materials are relevant for the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials.[1]

  • Agrochemicals and Dyestuffs: It serves as an important raw material and intermediate in the synthesis of agrochemicals and dyes.[5]

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[9]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures: Handle in a well-ventilated area or fume hood to avoid inhaling dust.[9][10] Wash hands thoroughly after handling.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] It is classified as a combustible solid.

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the orthogonal reactivity of its two different halogen atoms. This feature allows for the controlled, stepwise introduction of various functional groups, making it an indispensable tool for medicinal chemists and materials scientists. Its role as a precursor in the synthesis of pharmaceuticals, advanced materials, and specialized reagents underscores its importance in modern chemical research and development.

References

Spectroscopic Analysis of 5-Bromo-2-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectral data for 5-bromo-2-iodobenzoic acid, a key reagent and building block in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information (NMR, IR, MS) and the experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₄BrIO₂

  • Molecular Weight: 326.91 g/mol

  • CAS Number: 21740-00-1[1]

  • Appearance: White to light yellow solid

  • Melting Point: 159-163 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the deshielding effects of the carboxylic acid, iodine, and bromine substituents.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.1d~2.0H-6
~7.9dd~8.5, 2.0H-4
~7.5d~8.5H-3
~11-13br s-COOH
¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Chemical Shift (δ) ppmAssignment
~168C=O
~142C-Br
~139C-I
~135C-H (C-6)
~133C-H (C-4)
~131C-COOH
~118C-H (C-3)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorptions for the carboxylic acid group and the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
~1700StrongC=O stretch (Carboxylic acid)[2]
~1600, ~1475MediumC=C stretch (Aromatic ring)
~1300MediumC-O stretch
~920Broad, MediumO-H bend (out-of-plane)
Below 850Medium-StrongC-H bending, C-Br stretch, C-I stretch

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns.

m/zRelative Intensity (%)Assignment
326/328Moderate[M]⁺ (Molecular ion with Br isotopes)
309/311Moderate[M-OH]⁺
281/283Low[M-COOH]⁺
204High[M-Br-COOH]⁺
155Moderate[C₆H₄Br]⁺

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][4]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution : Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[5]

  • Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Analysis : Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity. Acquire the ¹H and ¹³C NMR spectra.

IR Spectroscopy Protocol

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • ATR-IR Method :

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the infrared spectrum.

  • KBr Pellet Method :

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol
  • Sample Preparation : Dissolve a small amount of this compound in a suitable volatile solvent like methanol (B129727) or acetonitrile. The concentration should be in the low ppm to high ppb range.

  • Ionization Method : Electrospray ionization (ESI) or electron ionization (EI) can be used. For ESI, the sample solution is directly infused or injected via liquid chromatography. For EI, the sample is introduced into the ion source where it is vaporized and bombarded with electrons.[6]

  • Mass Analysis : The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio.[6]

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR/MS SolidPrep Solid Sample Prep (ATR or KBr Pellet) Sample->SolidPrep for IR NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR IR Spectrometer SolidPrep->IR NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

solubility of 5-Bromo-2-iodobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-iodobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide furnishes available qualitative data, a detailed experimental protocol for determining thermodynamic solubility, and a visualization of its chemical synthesis.

Introduction

This compound is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. An understanding of its solubility profile in various organic solvents is critical for its application in reaction chemistry, purification processes such as recrystallization, and formulation studies. This guide aims to provide researchers with the necessary information to effectively work with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₄BrIO₂
Molecular Weight 326.91 g/mol
Appearance Off-white to light yellow solid/powder[1][2]
Melting Point 161-163 °C[2][3]
pKa (Predicted) 2.47 ± 0.10[3]
CAS Number 21740-00-1

Solubility Data

Qualitative Solubility

The table below summarizes the known qualitative solubility of this compound in various solvents.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (305.89 mM)[1]
MethanolSoluble[3][4]
WaterSlightly soluble[2][3]
Formulations for In Vitro and In Vivo Studies

For research applications, this compound can be formulated in mixed solvent systems to achieve higher concentrations. These formulations typically start with a stock solution in DMSO. It is important to note that the addition of aqueous media to a DMSO concentrate may cause precipitation, which can sometimes be rectified by heating or sonication[1].

Example Formulation Protocols: [1]

  • Protocol 1: A solution of ≥ 2.5 mg/mL can be prepared by sequentially mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Protocol 2: A solution of ≥ 2.5 mg/mL can be prepared by mixing 10% DMSO with 90% (20% SBE-β-CD in Saline).

  • Protocol 3: A solution of ≥ 2.5 mg/mL can be prepared by mixing 10% DMSO with 90% Corn Oil.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analysis instrumentation

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but it is recommended to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully separate the saturated solution from the excess solid. This can be achieved by either:

      • Centrifugation: Centrifuge the vial at a high speed to pellet the solid, then carefully pipette the supernatant.

      • Filtration: Draw the solution through a syringe filter that is compatible with the organic solvent.

  • Quantification:

    • Accurately dilute a known volume of the clear saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the concentration of the original saturated solution based on the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Synthesis Workflow

The synthesis of this compound from 2-Amino-5-bromobenzoic acid is a common route. The workflow for this chemical transformation is depicted below.

G Synthesis Workflow of this compound A 2-Amino-5-bromobenzoic acid B Diazonium Salt Formation A->B NaNO2, HCl, 0°C C Sandmeyer-type Reaction (Iodination) B->C KI D Crude this compound C->D Heating E Purification (Recrystallization) D->E Dissolution and Precipitation F Pure this compound E->F Isolation

Caption: Synthesis workflow from starting material to pure product.

The logical relationship for determining the appropriate solvent system for solubility testing can be visualized as a decision-making workflow.

G Solubility Testing Workflow Start Start with Compound TestWater Test Solubility in Water Start->TestWater SolubleWater Soluble (Polar Compound) TestWater->SolubleWater Yes InsolubleWater Insoluble TestWater->InsolubleWater No TestOrganic Test in a Range of Organic Solvents (e.g., Methanol, Acetone, Ethyl Acetate) SolubleWater->TestOrganic InsolubleWater->TestOrganic RecordData Record Quantitative Data TestOrganic->RecordData End End RecordData->End

Caption: A logical workflow for systematic solubility testing.

References

Theoretical Reactivity of 5-Bromo-2-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical reactivity of 5-bromo-2-iodobenzoic acid, a key building block in organic synthesis. Leveraging computational chemistry, we explore the molecule's electronic structure and predict its reactivity in key chemical transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a dihalogenated aromatic compound with significant utility in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1] The presence of two different halogen atoms, bromine and iodine, at the 5- and 2-positions respectively, imparts differential reactivity to the molecule. This allows for selective functionalization, making it a versatile precursor in cross-coupling reactions.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding and predicting the reactivity of such molecules. DFT calculations provide insights into molecular geometry, electronic properties, and reaction mechanisms at the atomic level.

Computational Methodology

The theoretical calculations outlined in this guide are based on established computational chemistry protocols for halogenated aromatic compounds. While specific experimental data for this compound is multifaceted, the methodologies presented here are standard in the field for predicting reactivity.

Geometry Optimization and Electronic Structure Calculations

The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory has been shown to provide accurate geometries and electronic properties for similar halogenated benzoic acids. Frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

Reactivity Descriptor Calculations

To quantify the reactivity of different sites within the molecule, a range of conceptual DFT reactivity descriptors are calculated. These include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to identify the primary sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and identify electron-rich and electron-deficient regions of the molecule.

  • Fukui Functions: These descriptors are used to predict the local reactivity of specific atomic sites towards nucleophilic, electrophilic, and radical attack.

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index are calculated to provide a general measure of the molecule's stability and reactivity.

Predicted Reactivity and Electronic Properties

Based on the computational methodologies described above, the following section details the predicted reactivity of this compound.

Differential Halogen Reactivity

A key feature of this compound is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more readily undergoes oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust C-Br bond.[1] This selectivity is fundamental to its utility in stepwise synthetic strategies.

Quantitative Reactivity Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the reactivity of this compound, based on typical values for similar halogenated aromatic compounds. These values are for illustrative purposes and would require specific DFT calculations for this molecule to be confirmed.

ParameterValue (Unit)Description
Bond Dissociation Energy (C-I) ~230 kJ/molEstimated energy required to homolytically cleave the C-I bond.
Bond Dissociation Energy (C-Br) ~280 kJ/molEstimated energy required to homolytically cleave the C-Br bond.
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 4.7 eVIndicator of chemical stability and reactivity.
Calculated pKa ~2.5Predicted acidity of the carboxylic acid proton.[2]
Reaction Mechanism: Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for selective Suzuki-Miyaura cross-coupling reactions. The reaction typically proceeds in a stepwise manner, with the more labile C-I bond reacting first. A general workflow for a theoretical investigation of this reaction is presented below.

G cluster_start Initial Reactants cluster_cycle Catalytic Cycle cluster_end Products A This compound D Oxidative Addition (at C-I bond) A->D B Aryl Boronic Acid E Transmetalation B->E C Pd(0) Catalyst C->D D->E Pd(II) Intermediate F Reductive Elimination E->F G 5-Bromo-2-arylbenzoic Acid F->G H Pd(0) Catalyst (regenerated) F->H H->D Re-enters cycle

Caption: Workflow for the theoretical study of a Suzuki-Miyaura coupling reaction.

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocols

While this guide focuses on theoretical aspects, the synthesis of this compound is a prerequisite for any experimental validation. A common synthetic route is the diazotization of 2-amino-5-bromobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.

Synthesis of this compound from 2-Amino-5-bromobenzoic Acid

Materials:

Procedure:

  • A solution of 2-amino-5-bromobenzoic acid, sodium nitrite, and sodium hydroxide in water is prepared.

  • This solution is added dropwise to a stirred, cooled (0°C) solution of concentrated hydrochloric acid.

  • The resulting diazonium salt suspension is then added to a solution of potassium iodide.

  • The mixture is heated to facilitate the substitution reaction.

  • The crude product is isolated by filtration and purified by recrystallization from a methanol/water mixture.

G A 2-Amino-5-bromobenzoic Acid B Diazotization (NaNO2, HCl, 0°C) A->B C Diazonium Salt Intermediate B->C D Iodination (KI) C->D E This compound (Crude) D->E F Recrystallization (Methanol/Water) E->F G Purified this compound F->G

Caption: Synthetic pathway for this compound.

Conclusion

Theoretical studies provide a powerful framework for understanding and predicting the reactivity of this compound. The differential reactivity of the C-I and C-Br bonds, which can be quantified through computational methods, is key to its synthetic utility. This guide has outlined the standard theoretical approaches for investigating this molecule and provided a hypothetical data set and reaction workflows. By combining such theoretical insights with experimental work, researchers can more effectively design and optimize synthetic routes to complex and valuable molecules.

References

An In-depth Technical Guide to 5-Bromo-2-iodobenzoic Acid: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-iodobenzoic acid is a dihalogenated aromatic carboxylic acid that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom at positions that allow for differential reactivity, makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols for the preparation of this compound, aimed at researchers, scientists, and drug development professionals.

Discovery and Historical Context

While a definitive first synthesis of this compound is not readily found in the historical literature, its development is intrinsically linked to the broader advancements in aromatic chemistry in the late 19th and early 20th centuries. The discovery of the Sandmeyer reaction in 1884 by Traugott Sandmeyer provided a reliable method for the conversion of aryl amines to aryl halides via diazonium salts, which became a cornerstone of aromatic chemistry.[1] It is highly probable that the synthesis of this compound was first achieved through the application of this methodology to a suitably substituted aniline (B41778) derivative.

The strategic importance of halogenated benzoic acids as synthetic intermediates grew with the development of organometallic cross-coupling reactions in the 20th century. The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound allows for selective functionalization, a key feature for the construction of complex molecular architectures.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It exhibits limited solubility in water but is more soluble in organic solvents such as ethanol, acetone, and dimethylformamide.[1]

PropertyValue
Molecular FormulaC₇H₄BrIO₂
Molecular Weight326.91 g/mol
Melting Point159-163 °C
CAS Number21740-00-1

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction starting from 2-amino-5-bromobenzoic acid. An alternative route involves the direct iodination of 2-bromobenzoic acid.

Synthetic Routes and Quantitative Data
Starting MaterialReagentsKey ConditionsYield (%)Reference
2-Amino-5-bromobenzoic acid1. NaNO₂, HCl2. KI, H₂SO₄Diazotization at 0°C, followed by iodination at 35-90°C60-87[2]
2-Amino-5-bromobenzoic acid1. NaNO₂, inorganic acid, organic solvent2. NaIDiazotization in a mixed solvent system, followed by iodination at 0-10°C93.8[3]
2-Bromobenzoic acidN-Iodosuccinimide (NIS), H₂SO₄ or HClIodination in a strong acid at -5 to 50°C72[4]
Experimental Protocols

Method 1: Synthesis from 2-Amino-5-bromobenzoic Acid (Sandmeyer Reaction)

This protocol is a representative procedure for the synthesis of this compound via the diazotization of 2-amino-5-bromobenzoic acid followed by iodination.[2]

Materials:

Procedure:

  • Diazotization:

    • A solution of 2-amino-5-bromobenzoic acid (3.9 g, 0.018 mol), sodium nitrite (1.5 g, 0.022 mol), and sodium hydroxide (0.90 g, 0.023 mmol) in water (55 mL) is prepared.

    • This solution is added dropwise to a stirred solution of concentrated hydrochloric acid (6.4 mL) in water (9 mL) cooled to 0°C over 1.5 hours.

    • The stirring is continued for an additional 30 minutes at 0°C to ensure the complete formation of the diazonium salt suspension.

  • Iodination:

    • The diazonium salt suspension is then added to a stirred solution of potassium iodide (4.5 g, 0.027 mol) in concentrated hydrochloric acid.

    • A solution of sulfuric acid (1.1 mL) in water (7.4 mL) is slowly added over 20 minutes, maintaining the temperature between 35 and 40°C.

    • The reaction mixture is heated to 90°C and stirred for 30 minutes.

  • Work-up and Purification:

    • Unreacted iodine is removed by steam distillation.

    • The mixture is cooled, and the crude product is collected by filtration and washed with cold water.

    • The crude product is dissolved in a 40% aqueous sodium hydroxide solution. Any polymeric fractions are separated by decantation.

    • The clarified solution is acidified with concentrated hydrochloric acid.

    • The precipitated product is extracted with diethyl ether.

    • The ether extract is dried over anhydrous magnesium sulfate and concentrated in vacuo.

    • The residue is recrystallized from a 1:1 (v/v) mixture of methanol and water to yield this compound as a light yellow solid.

Method 2: Synthesis from 2-Bromobenzoic Acid (Electrophilic Iodination)

This method provides an alternative route to this compound through direct iodination.[4]

Materials:

  • 2-Bromobenzoic acid

  • N-Iodosuccinimide (NIS)

  • Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

Procedure:

  • Iodination:

    • In a reaction flask, 2-bromobenzoic acid (10 g) is dissolved in 100 mL of 30% hydrochloric acid.

    • The solution is cooled to 5-10°C.

    • N-Iodosuccinimide (22.4 g, 2.0 eq) is added in batches over 30 minutes.

    • The reaction is stirred for 1-2 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, the product is extracted with ethyl acetate (40 mL).

    • The solvent is evaporated to yield 5-iodo-2-bromobenzoic acid.

Logical Workflow and Diagrams

The synthesis of this compound via the Sandmeyer reaction can be visualized as a multi-step workflow.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_iodination Iodination cluster_purification Purification 2_Amino_5_bromobenzoic_acid 2-Amino-5-bromobenzoic acid Diazonium_Salt Aryl Diazonium Salt 2_Amino_5_bromobenzoic_acid->Diazonium_Salt NaNO₂, HCl, 0°C Crude_Product Crude this compound Diazonium_Salt->Crude_Product KI, H₂SO₄, 35-90°C Pure_Product Pure this compound Crude_Product->Pure_Product Recrystallization

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

The utility of this compound lies in its potential for selective functionalization in subsequent reactions.

Selective_Functionalization Start This compound Reaction_Iodo Reaction at Iodo Position (e.g., Suzuki, Sonogashira) Start->Reaction_Iodo More reactive C-I bond Reaction_Bromo Reaction at Bromo Position (e.g., Buchwald-Hartwig) Start->Reaction_Bromo Under specific conditions Reaction_Iodo->Reaction_Bromo Further functionalization Product_A Product A Reaction_Bromo->Product_A Product_B Product B Reaction_Bromo->Product_B

Caption: Logical relationship of selective functionalization of this compound.

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of a wide range of organic molecules. Its applications include:

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of biologically active compounds, including potential anti-inflammatory and anti-cancer agents.[1]

  • Materials Science: It is used in the preparation of functional materials such as polymers and organic light-emitting diodes (OLEDs).[1]

  • Reagent Development: It is a starting material for the synthesis of hypervalent iodine reagents, which are powerful and selective oxidizing agents.[1][5]

Conclusion

This compound is a synthetically valuable compound with a rich history tied to the development of fundamental organic reactions. The well-established synthetic protocols, primarily based on the Sandmeyer reaction, provide efficient access to this key intermediate. Its unique dihalogenated structure allows for selective and stepwise functionalization, making it an indispensable tool for chemists in academia and industry. This guide provides the essential technical information for the synthesis and application of this compound, facilitating its use in the advancement of chemical and pharmaceutical research.

References

5-Bromo-2-iodobenzoic Acid: A Technical Guide to Commercial Availability, Purity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-iodobenzoic acid, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details its commercial availability and typical purity levels, alongside a detailed experimental protocol for its laboratory synthesis and purification.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 97%, making it suitable for most research and development applications. Below is a summary of offerings from several key suppliers.

SupplierCAS NumberPurityNotes
Sigma-Aldrich21740-00-197%
TCI America21740-00-1>98.0% (GC)
MedchemExpress21740-00-198.83%
Leyan21740-00-198.01% (HPLC)Certificate of Analysis available[1]
Simson Pharma21740-00-1High quality, Certificate of Analysis provided
E-Scientific Solutions21740-00-1Ready Stock
IndiaMART21740-00-197%Available from various Indian suppliers[2]
Echemi21740-00-199%Available from a Chinese supplier[3]

Experimental Protocol: Synthesis of this compound

The following protocol describes a common and effective method for the synthesis of this compound from 2-amino-5-bromobenzoic acid via a Sandmeyer reaction. This procedure is based on established literature methods[4].

Materials and Reagents:
Procedure:
  • Diazotization:

    • In a suitable reaction vessel, dissolve 2-amino-5-bromobenzoic acid (3.9 g, 0.018 mol), sodium nitrite (1.5 g, 0.022 mol), and sodium hydroxide (0.90 g, 0.023 mmol) in 55 mL of water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a cooled (0°C) solution of concentrated hydrochloric acid (6.4 mL) in water (9 mL) to the reaction mixture over a period of 1.5 hours, maintaining the temperature at 0°C.

    • After the addition is complete, continue stirring the resulting diazonium salt suspension for an additional 30 minutes at 0°C.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (4.5 g, 0.027 mol) in a mixture of concentrated hydrochloric acid and water.

    • Add the freshly prepared diazonium salt suspension to the stirred potassium iodide solution.

    • Slowly add a solution of concentrated sulfuric acid (1.1 mL) in water (7.4 mL) over 20 minutes, allowing the temperature to rise to 35-40°C.

    • Heat the reaction mixture to 90°C and stir for 30 minutes.

  • Work-up and Purification:

    • Remove any unreacted iodine via steam distillation.

    • Cool the mixture, which should result in the precipitation of the crude product.

    • Filter the crude product and wash it with cold water.

    • Dissolve the crude solid in a 40% aqueous sodium hydroxide solution.

    • Separate any polymeric fractions by decantation.

    • Acidify the clarified solution with concentrated hydrochloric acid to precipitate the product.

    • Extract the product with diethyl ether.

    • Dry the combined ether extracts over anhydrous magnesium sulfate and concentrate in vacuo.

  • Crystallization:

    • Recrystallize the residue from a 1:1 (v/v) mixture of methanol and water to yield this compound as a light yellow solid[4]. A yield of approximately 60-87% can be expected[4].

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 2-Amino-5-bromobenzoic acid Diazotization Diazotization (NaNO₂, HCl, 0°C) Start->Diazotization DiazoniumSalt Diazonium Salt Suspension Diazotization->DiazoniumSalt Iodination Iodination (KI, H₂SO₄, 90°C) DiazoniumSalt->Iodination CrudeProduct Crude Product (Solid) Iodination->CrudeProduct Workup Aqueous Work-up (NaOH, HCl) CrudeProduct->Workup Extraction Solvent Extraction (Diethyl Ether) Workup->Extraction Drying Drying & Concentration Extraction->Drying Crystallization Crystallization (Methanol/Water) Drying->Crystallization FinalProduct Final Product: This compound Crystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 5-Bromo-2-iodobenzoic acid is a valuable building block in medicinal chemistry and materials science, featuring two different halogen atoms that allow for sequential and site-selective functionalization. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds is a key feature of this substrate. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the C-Br bond. This allows for selective Suzuki-Miyaura coupling at the 2-position, leaving the bromine atom at the 5-position available for subsequent transformations.[1] This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids at the iodine position.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three primary steps:

  • Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of this compound) to form a palladium(II) species.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[2]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, the oxidative addition of the palladium catalyst occurs selectively at the 2-position of this compound under carefully controlled conditions.[1]

Experimental Protocols

The following is a general protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure is a starting point and may require optimization for specific substrates.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Column chromatography supplies for purification

General Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[3] The final concentration is typically between 0.1 M and 0.5 M with respect to the this compound.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80–100°C) and stir vigorously.[1] For some systems, particularly those involving substrates with carboxylic acid groups, the reaction may proceed at room temperature.[4]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4–24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 5-bromo-2-arylbenzoic acid.

Data Presentation

The following table summarizes representative reaction conditions for the selective Suzuki-Miyaura coupling at the iodine position of 5-bromo-2-halobenzoic acid derivatives. These conditions can serve as a starting point for optimization.

Aryl Halide DerivativeBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 5-bromo-2-iodobenzoateArylboronic acidsPd/C--80-78-91[1]
5-Bromosalicylic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (1%)NaHCO₃ (3.0)WaterRT6High[4]
2-Bromo-5-iodothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/Water (4:1)90-1004-12-[5]
5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidPd₂(dba)₃ (2%) / SPhos (4%)K₃PO₄ (2.0)Dioxane/Water (4:1)10012-24-[3]

Note: The table includes data from closely related substrates to provide a broader context for reaction optimization.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0:e->PdII_RX:w R-X OxAdd Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R' PdII_RX:e->PdII_R_R1:w R'-B(OH)₂ Transmetalation Transmetalation PdII_R_R1:n->Pd0:s Product R-R' PdII_R_R1:n->Product:s RedElim Reductive Elimination ArylHalide R-X (this compound) BoronicAcid R'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Combine Reactants (this compound, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir (e.g., 80-100°C) solvent->heat monitor 6. Monitor Progress (TLC) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Extraction (Ethyl Acetate, Water, Brine) cool->extract dry 9. Dry and Concentrate extract->dry purify 10. Column Chromatography dry->purify product Final Product (5-Bromo-2-arylbenzoic acid) purify->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

References

Application Notes: Synthesis of Bioactive Heterocycles from 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-iodobenzoic acid is a highly versatile trifunctional building block for the synthesis of complex organic molecules, particularly bioactive heterocycles. Its utility stems from the differential reactivity of its three functional groups: a carboxylic acid, a bromine atom, and an iodine atom. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This chemoselectivity allows for sequential and regioselective functionalization, providing a powerful strategy for the controlled construction of polycyclic aromatic hydrocarbons and heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.[1][2] This document provides detailed protocols and application notes for leveraging this reactivity in key synthetic transformations.

Core Synthetic Strategy: Sequential Cross-Coupling

The primary strategy involves a two-step functionalization of the aryl core. The first reaction selectively targets the more labile C-I bond, leaving the C-Br bond intact for a subsequent transformation. This stepwise approach enables the introduction of two different substituents, which can then be involved in a final cyclization step to construct the desired heterocyclic ring system.

G General Workflow for Heterocycle Synthesis A 5-Bromo-2-iodobenzoic Acid (Starting Material) B Step 1: Selective Pd-Catalyzed Cross-Coupling at C-I Position (e.g., Suzuki, Heck, Sonogashira) A->B Reagent 1 C Functionalized Intermediate (2-Substituted-5-bromobenzoic Acid) B->C D Step 2: Pd-Catalyzed Reaction at C-Br Position (e.g., Amination, Etherification) C->D Reagent 2 E Di-substituted Intermediate D->E F Step 3: Intramolecular Cyclization Reaction E->F Catalyst/Heat G Bioactive Heterocyclic Core (e.g., Dibenzofuran, Indole, Carbazole) F->G

Caption: General workflow for synthesizing heterocycles from this compound.

Key Palladium-Catalyzed Reactions

The synthesis of bioactive heterocycles from this compound relies heavily on palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl halide with an organoboron compound, such as a boronic acid.[3] Due to the higher reactivity of the C-I bond, selective coupling at the 2-position can be achieved under standard conditions.[2][3]

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(dppf)Cl₂K₂CO₃DME802>90Effective for coupling with heteroaryl boronic acids.[4]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for various aryl bromides and tolerates many functional groups.[5]
Pd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801690-98Effective for sterically hindered substrates.[5]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OReflux4Not SpecifiedA standard, widely used catalyst system.[6][7]

Note: The data presented are for analogous substrates and serve as a predictive guide. Experimental validation and optimization are crucial.[8]

G Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa center complex1 R-Pd(II)-X L_n oa->complex1 tm Transmetalation complex1->tm complex2 R-Pd(II)-R' L_n tm->complex2 re Reductive Elimination complex2->re re->pd0 output R-R' (Coupled Product) re->output input1 R-X (Aryl Halide) input1->oa input2 R'-B(OR)₂ (Boronic Acid/Ester) + Base input2->tm

References

Application Notes and Protocols: 5-Bromo-2-iodobenzoic Acid as a Precursor for Hypervalent Iodine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hypervalent iodine compounds have emerged as significant reagents in modern organic chemistry, offering an environmentally benign alternative to heavy metal-based reagents for a variety of transformations.[1][2] These compounds are widely utilized in crucial synthetic reactions such as oxidations, halogenations, aminations, and oxidative functionalizations.[1][3] 5-Bromo-2-iodobenzoic acid is a key precursor for the synthesis of a specific class of cyclic hypervalent iodine(III) reagents, namely 5-bromo-substituted benziodoxolones.[4] The strategic placement of the bromo and iodo groups allows for selective transformations, while the iodine atom can be readily oxidized to a hypervalent state.[4] This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into a versatile hypervalent iodine(III) reagent, along with an application example.

Part 1: Synthesis of the Precursor: this compound

The foundational method for synthesizing this compound involves the diazotization of 2-Amino-5-bromobenzoic acid, followed by a Sandmeyer-type iodination reaction.[5] This two-stage, one-pot process is reliable and provides the desired product in good yield.[5]

Experimental Protocol: Synthesis from 2-Amino-5-bromobenzoic Acid

This protocol is adapted from established procedures.[5]

Materials:

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, dissolve 2-Amino-5-bromobenzoic acid (3.9 g, 0.018 mol), sodium nitrite (1.5 g, 0.022 mol), and sodium hydroxide (0.90 g, 0.023 mmol) in 55 mL of water.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of concentrated hydrochloric acid (6.4 mL) in water (9 mL) dropwise to the stirred reaction mixture over 1.5 hours, maintaining the temperature at 0°C.

    • After the addition is complete, continue stirring at 0°C for an additional 30 minutes to ensure the complete formation of the diazonium salt suspension.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (4.5 g, 0.027 mol) in a minimal amount of water.

    • Add the previously formed diazonium salt suspension to the stirred potassium iodide solution.

    • Slowly add a solution of sulfuric acid (1.1 mL) in water (7.4 mL) over 20 minutes, allowing the temperature to rise to 35-40°C.

    • Heat the reaction mixture to 90°C and stir for 30 minutes.

  • Work-up and Purification:

    • Cool the mixture to room temperature. A precipitate will form.

    • Filter the crude product and wash it with cold water.

    • Dissolve the solid in a 40% aqueous sodium hydroxide solution.

    • Acidify the clarified solution with concentrated hydrochloric acid to precipitate the product.

    • Extract the product with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Recrystallize the resulting residue from a 1:1 mixture of methanol and water to yield this compound as a light yellow solid.

Data Summary: Synthesis of this compound
ParameterValueReference
Starting Material2-Amino-5-bromobenzoic acid[5]
Key ReagentsNaNO₂, HCl, KI, H₂SO₄[5]
Diazotization Temp.0°C[5]
Iodination Temp.35-90°C[5]
Reaction Time~3 hours[5]
Product M.W.326.91 g/mol [6]
Melting Point159-163 °C[6]
Typical Yield60-87%[5]

Workflow for Precursor Synthesis

G Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination & Work-up A 2-Amino-5-bromobenzoic acid + NaOH, NaNO2 in H2O B Cool to 0°C A->B C Add HCl(aq) dropwise @ 0°C B->C D Stir 30 min @ 0°C C->D E Diazonium Salt Suspension D->E F Add to KI(aq) E->F Transfer G Add H2SO4(aq) Warm to 35-40°C F->G H Heat to 90°C Stir 30 min G->H I Cool, Filter & Purify (Base/Acid, Extraction, Recrystallization) H->I J 5-Bromo-2-iodobenzoic Acid Product I->J G Synthesis of a Benziodoxolone Reagent Start This compound Intermediate 1-Hydroxy-5-bromo- 1,2-benziodoxol-3(1H)-one Start->Intermediate Oxone®, H2O (Oxidation of I(I) to I(III)) Product 1-Acetoxy-5-bromo- 1,2-benziodoxol-3(1H)-one (ABBX) Intermediate->Product Acetic Anhydride (Acetylation) G Application: Oxidation of a Primary Alcohol Start Primary Alcohol + ABBX Reagent in CH2Cl2 Reaction Stir at Room Temp. (Monitor by TLC) Start->Reaction Workup Aqueous Work-up (NaHCO3, Na2S2O3) Reaction->Workup Reaction Complete Byproduct Byproduct: This compound (Recoverable) Reaction->Byproduct forms End Aldehyde Product Workup->End Purification

References

Application of 5-Bromo-2-iodobenzoic Acid in the Synthesis of Complex Natural Product Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-iodobenzoic acid is a versatile bifunctional building block in organic synthesis, particularly for the construction of highly substituted aromatic systems that form the core of many biologically active natural products. The differential reactivity of the iodine and bromine substituents allows for selective, sequential cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the controlled introduction of different aryl and alkynyl moieties, providing a powerful strategy for the modular synthesis of complex molecular architectures. This application note details the use of this compound in the synthesis of a key biaryl precursor, a common structural motif in marine alkaloids like the lamellarins, and outlines the mechanism of action of this class of natural products.

Synthetic Strategy: Sequential Cross-Coupling for Biaryl Synthesis

The orthogonal reactivity of the C-I and C-Br bonds is the cornerstone of the synthetic utility of this compound. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for a selective reaction at the 2-position, followed by a subsequent coupling at the 5-position.

Diagram of the Synthetic Workflow

synthetic_workflow A This compound B Methyl 5-bromo-2-iodobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 5-bromo-2-(phenylethynyl)benzoate B->C Sonogashira Coupling (Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N) D Methyl 5-(4-methoxyphenyl)-2-(phenylethynyl)benzoate (Biaryl Precursor) C->D Suzuki Coupling ((4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃)

Caption: Synthetic workflow for a biaryl precursor using this compound.

Experimental Protocols

Esterification of this compound

This initial step protects the carboxylic acid and improves solubility in organic solvents for subsequent cross-coupling reactions.

Methodology:

  • To a solution of this compound (1.0 eq) in methanol (B129727) (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Warm the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.

ReactantMolar Eq.PurityProductYield (%)
This compound1.098%Methyl 5-bromo-2-iodobenzoate95-99
Selective Sonogashira Coupling at the C-2 Position

The more reactive C-I bond is selectively coupled with a terminal alkyne.

Methodology:

  • To a dry Schlenk flask, add methyl 5-bromo-2-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (B128534) (2.5 eq) and a suitable solvent like THF or DMF (0.1 M).

  • Add phenylacetylene (B144264) (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Aryl HalideAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Methyl 5-bromo-2-iodobenzoatePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF55385-92
Suzuki Coupling at the C-5 Position

The remaining C-Br bond is then coupled with a boronic acid to complete the biaryl synthesis.

Methodology:

  • To a round-bottom flask, add methyl 5-bromo-2-(phenylethynyl)benzoate (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with argon.

  • Add a degassed solvent mixture of toluene (B28343) and water (4:1, 0.1 M).

  • Heat the mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Methyl 5-bromo-2-(phenylethynyl)benzoate | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | 10 | 80-88 |

Application in Natural Product Biology: Lamellarins as Topoisomerase I Inhibitors

The biaryl structures synthesized using methodologies similar to the one described above are key components of many natural products, including the lamellarin family of marine alkaloids. Lamellarins exhibit potent cytotoxic activity against a range of cancer cell lines.[1] Their primary mechanism of action involves the inhibition of human topoisomerase I, a crucial enzyme in DNA replication and transcription.[2][3]

Mechanism of Topoisomerase I Inhibition by Lamellarins

Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break. The enzyme cleaves a phosphodiester bond, forming a covalent intermediate with the 3'-end of the DNA, allowing the broken strand to rotate around the intact strand. The enzyme then re-ligates the broken strand.

Lamellarins act as interfacial inhibitors. They intercalate into the DNA at the site of cleavage and stabilize the covalent topoisomerase I-DNA complex.[2] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis.[3][4]

Signaling Pathway of Lamellarin-Induced Cytotoxicity

lamellarin_pathway cluster_nucleus Cell Nucleus Top1 Topoisomerase I CleavageComplex Top1-DNA Covalent Complex Top1->CleavageComplex Cleavage DNA Supercoiled DNA DNA->CleavageComplex ReligatedDNA Relaxed DNA CleavageComplex->ReligatedDNA Re-ligation StabilizedComplex Stabilized Cleavage Complex CleavageComplex->StabilizedComplex ReligatedDNA->Top1 Lamellarin Lamellarin Lamellarin->StabilizedComplex Intercalation & Stabilization SSB Single-Strand Break Accumulation StabilizedComplex->SSB Inhibition of Re-ligation DSB Double-Strand Break SSB->DSB ReplicationFork Replication Fork ReplicationFork->DSB Collision Apoptosis Apoptosis DSB->Apoptosis Signal Cascade

Caption: Mechanism of Lamellarin-induced cytotoxicity via Topoisomerase I inhibition.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of complex molecular scaffolds found in natural products. Its differentiated halogen atoms allow for programmed, sequential cross-coupling reactions, providing a robust and modular approach to substituted biaryl compounds. The application of such synthetic strategies enables the construction of molecules like the lamellarins, which are of significant interest to the drug development community due to their potent anticancer activity as topoisomerase I inhibitors. The detailed protocols and mechanistic insights provided herein are intended to facilitate further research and development in this promising area.

References

Application Notes and Protocols for Selective Functionalization of the C-I Bond in 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selective functionalization of the carbon-iodine (C-I) bond in 5-bromo-2-iodobenzoic acid. This dihalogenated aromatic compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The significant difference in reactivity between the C-I and carbon-bromine (C-Br) bonds allows for selective, stepwise functionalization, with the C-I bond being considerably more reactive in palladium-catalyzed cross-coupling reactions.

Principle of Selectivity

The selective functionalization of this compound is primarily governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions. This inherent reactivity difference allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds at the 2-position, while leaving the bromine at the 5-position available for subsequent transformations.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of the C-I bond in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The three most common and versatile methods are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Below are detailed protocols and data for these key transformations.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the aryl iodide and an organoboron reagent, such as a boronic acid or a boronate ester. This reaction is widely used for the synthesis of biaryl compounds.

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling
EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9012>90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1008~95
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF8016>85

Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, boronic acid, and base in flask B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: General workflow for selective Suzuki-Miyaura coupling.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.

Data Presentation: Representative Conditions and Yields for Sonogashira Coupling
EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF606>90
21-HexynePd(PPh₃)₄ (2)CuI (4)DIPEADMF508~92
3Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃Toluene8012>85

Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Selective Sonogashira Coupling at the C-I Bond

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%) (if not using a copper-free protocol)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide (if applicable).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition Complex pd0->pd_ox Ar-I pd_trans Transmetalation Complex pd_ox->pd_trans Cu-C≡CR pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product cu_i Cu(I)X cu_alkyne Copper Acetylide cu_i->cu_alkyne R-C≡CH, Base cu_alkyne->cu_i to Pd cycle

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.

Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination
EntryAminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10018>85
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane11024~90
3BenzylamineXPhos Pd G3 (2)-LHMDSTHF8016>80

Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Bond

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Decision Tree for Buchwald-Hartwig Reaction Troubleshooting

Buchwald_Troubleshooting start Low or No Conversion catalyst Check Catalyst Activity start->catalyst base Evaluate Base start->base temp Adjust Temperature start->temp ligand Screen Different Ligands catalyst->ligand catalyst_sol Use fresh precatalyst Ensure inert atmosphere catalyst->catalyst_sol Solution base_sol Try a stronger/weaker base (e.g., K₃PO₄, Cs₂CO₃) base->base_sol Solution temp_sol Increase temperature in 10°C increments temp->temp_sol Solution ligand_sol Consider more electron-rich/ bulky ligands (e.g., RuPhos) ligand->ligand_sol Solution

Caption: Troubleshooting guide for Buchwald-Hartwig amination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine (B1218219) ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Sequential Cross-Coupling Reactions of 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the sequential functionalization of 5-bromo-2-iodobenzoic acid through palladium-catalyzed cross-coupling reactions. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a programmed, stepwise introduction of diverse molecular fragments, making this substrate a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

This compound is a dihalogenated aromatic compound that serves as a versatile scaffold for constructing highly substituted benzoic acid derivatives. The key to its utility in sequential cross-coupling lies in the significantly weaker C-I bond compared to the C-Br bond. In palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, the C-I bond undergoes oxidative addition to the palladium(0) catalyst under milder conditions, allowing for selective functionalization at the 2-position while leaving the 5-bromo position intact for a subsequent transformation. This stepwise approach offers precise control over the introduction of different substituents, enabling the synthesis of complex molecular architectures that would be challenging to access through other methods.

Principle of Selectivity

The selective cross-coupling of this compound is governed by the relative reactivity of the carbon-halogen bonds in the catalytic cycle of palladium-catalyzed reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This difference in reactivity allows for a chemoselective reaction at the more reactive C-I bond under carefully controlled conditions. The subsequent coupling at the less reactive C-Br bond typically requires more forcing conditions, such as higher temperatures, different ligands, or a stronger base.

Application: Sequential Sonogashira and Suzuki-Miyaura Coupling

A powerful application of this sequential approach is the synthesis of 2-alkynyl-5-arylbenzoic acids. This is achieved by first performing a Sonogashira coupling at the 2-iodo position with a terminal alkyne, followed by a Suzuki-Miyaura coupling at the 5-bromo position with an arylboronic acid. This sequence allows for the controlled and efficient assembly of three different molecular fragments onto the benzoic acid core.

Data Presentation

The following tables summarize representative quantitative data for selective Sonogashira and Suzuki-Miyaura cross-coupling reactions of dihalogenated aromatic compounds, providing an indication of expected yields and reaction conditions for the sequential functionalization of this compound.

Table 1: Representative Conditions and Yields for Selective Sonogashira Coupling at the C-I Bond

Aryl HalideAlkynePd-Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-2-iodobenzoyl morpholinePhenylacetylenePd₂(dba)₃ (2.5)-Cs₂CO₃DMSORT1285
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT492
2-Bromo-5-iodothiazole1-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF50688

Note: Data is compiled from reactions on similar substrates and serves as a guideline. Optimization for this compound may be required.

Table 2: Representative Conditions and Yields for Suzuki-Miyaura Coupling at the C-Br Bond

Aryl BromideBoronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromosalicylic acidPhenylboronic acidPd(OAc)₂ (1)-NaHCO₃H₂ORT689
4-Bromobenzoic acid4-Methoxyphenyl-boronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃H₂ORT1.595
2-Bromo-5-phenylthiazole4-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901291

Note: Data is compiled from reactions on similar substrates and serves as a guideline. Optimization for the specific 2-substituted-5-bromobenzoic acid intermediate will be necessary.

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling of this compound

This protocol describes a general procedure for the selective Sonogashira coupling of a terminal alkyne at the 2-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Argon or Nitrogen gas

  • Standard laboratory glassware, Schlenk line, and magnetic stirrer

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., Et₃N, 3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 5-bromo-2-alkynylbenzoic acid.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-alkynylbenzoic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid at the 5-position of the 5-bromo-2-alkynylbenzoic acid intermediate obtained from Protocol 1.

Materials:

  • 5-Bromo-2-alkynylbenzoic acid (from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Argon or Nitrogen gas

  • Standard laboratory glassware, Schlenk line, and magnetic stirrer

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 5-bromo-2-alkynylbenzoic acid (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the flask under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to precipitate the product.

  • Filter the solid product and wash with water. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).

  • If extracted, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 2-alkynyl-5-arylbenzoic acid.

Mandatory Visualizations

Sequential_Cross_Coupling A This compound B Step 1: Sonogashira Coupling (Selective at C-I) A->B Terminal Alkyne, Pd(0) catalyst, Cu(I), Base C 5-Bromo-2-alkynylbenzoic Acid B->C D Step 2: Suzuki-Miyaura Coupling (at C-Br) C->D Arylboronic Acid, Pd(0) catalyst, Base E 2-Alkynyl-5-arylbenzoic Acid D->E

Caption: Sequential Sonogashira and Suzuki-Miyaura cross-coupling of this compound.

Experimental_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Suzuki-Miyaura Coupling prep1 1. Prepare Reaction Mixture: - this compound - Pd-catalyst & Cu(I) - Solvent & Base inert1 2. Establish Inert Atmosphere (Argon/Nitrogen) prep1->inert1 react1 3. Add Terminal Alkyne & Heat (if necessary) inert1->react1 monitor1 4. Monitor Reaction (TLC/LC-MS) react1->monitor1 workup1 5. Work-up & Purification monitor1->workup1 product1 Intermediate: 5-Bromo-2-alkynylbenzoic Acid workup1->product1 prep2 1. Prepare Reaction Mixture: - Intermediate from Step 1 - Arylboronic Acid - Pd-catalyst & Base product1->prep2 inert2 2. Establish Inert Atmosphere (Argon/Nitrogen) prep2->inert2 react2 3. Heat Reaction Mixture inert2->react2 monitor2 4. Monitor Reaction (TLC/LC-MS) react2->monitor2 workup2 5. Work-up & Purification monitor2->workup2 product2 Final Product: 2-Alkynyl-5-arylbenzoic Acid workup2->product2

Caption: Experimental workflow for the sequential cross-coupling of this compound.

Troubleshooting & Optimization

minimizing dehalogenation in Suzuki coupling of 5-Bromo-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of 5-Bromo-2-iodobenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of minimizing dehalogenation during the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation, and why is it a significant problem with this compound?

A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings where a halogen atom on the substrate is replaced by a hydrogen atom.[1] In the case of this compound, this can lead to the formation of undesired byproducts such as 5-bromobenzoic acid (from de-iodination) or 2-iodobenzoic acid (from de-bromination). The primary issue arises from the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This species can reductively eliminate with the aryl group to yield the dehalogenated product instead of the desired coupled product. Given the higher reactivity of the Carbon-Iodine bond compared to the Carbon-Bromine bond, de-iodination is the more commonly observed dehalogenation pathway for this substrate.[3][4]

Q2: I am observing significant loss of iodine from my starting material. What are the most likely causes?

A2: The C-I bond is significantly more reactive and susceptible to oxidative addition than the C-Br bond.[3] High rates of de-iodination are often linked to reaction conditions that favor the formation of palladium-hydride species or a slow transmetalation step. Key causes include:

  • Choice of Base: Stronger bases, particularly alkoxides (e.g., NaOt-Bu), can act as hydride donors.[5][6]

  • Solvent System: Protic solvents like alcohols or excess water can be a source of protons or hydrides that facilitate dehalogenation.[5][6][7]

  • High Temperatures: Elevated temperatures can accelerate the rate of dehalogenation, sometimes more than the desired coupling reaction.[1][5]

  • Catalyst System: A highly active catalyst might promote the dehalogenation pathway if other steps in the catalytic cycle are slow.[1]

Q3: How does my choice of phosphine (B1218219) ligand affect dehalogenation?

A3: The ligand is critical for modulating the catalyst's activity and stability.[8] For challenging substrates, employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands can suppress dehalogenation.[1][5][6] These ligands promote the final reductive elimination step of the desired coupling, which shortens the lifetime of palladium intermediates that could otherwise participate in side reactions.[9] They also help stabilize the active Pd(0) species, preventing decomposition that can lead to uncontrolled reactivity.[2]

Q4: Which base should I use to minimize this side reaction?

A4: The choice of base is crucial as it activates the boronic acid for transmetalation but can also be a source of unwanted side reactions.[9][10] To minimize dehalogenation, it is generally recommended to use milder inorganic bases.

  • Preferred Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are often the best starting points.[5][6] They provide sufficient basicity for the reaction to proceed without readily acting as hydride donors.

  • Bases to Use with Caution: Stronger bases like alkoxides (NaOt-Bu, KOt-Bu) should be used with caution as they can increase the rate of dehalogenation.[6]

Q5: Can the quality of my boronic acid or ester affect the reaction outcome?

A5: Absolutely. Boronic acids can degrade over time, especially when exposed to air and moisture, through a process called protodeboronation (replacement of the boronic acid group with hydrogen).[9] This not only consumes the coupling partner but can also complicate the reaction mixture. Using high-purity boronic acids or more stable derivatives like pinacol (B44631) boronate esters or potassium trifluoroborate salts can significantly improve reaction consistency and reduce side products.[3][9][11]

Troubleshooting Guide: High Dehalogenation Observed

If you are observing significant formation of 5-bromobenzoic acid in your reaction, follow this systematic workflow to diagnose and resolve the issue.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: High Dehalogenation (>10% 5-bromobenzoic acid) step1 Step 1: Lower Temperature (e.g., from 100°C to 80°C) start->step1 check1 Problem Solved? step1->check1 step2 Step 2: Change Base (e.g., from Na₂CO₃ to K₃PO₄) check1->step2 No end_ok Optimized Conditions Found check1->end_ok Yes check2 Problem Solved? step2->check2 step3 Step 3: Change Ligand (e.g., from PPh₃ to XPhos) check2->step3 No check2->end_ok Yes check3 Problem Solved? step3->check3 check3->end_ok Yes end_nok Further Optimization Needed (Consider solvent, Pd source) check3->end_nok No

Caption: A stepwise workflow for troubleshooting and minimizing dehalogenation.

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following table summarizes expected outcomes when modifying key reaction parameters to minimize the de-iodination of this compound.

ParameterModificationExpected % Yield (Coupled Product)Expected % DehalogenationRationale
Ligand PPh₃40-60%20-30%Standard ligand, may not be optimal for preventing side reactions.
XPhos >85% <5% Bulky, electron-rich ligand that accelerates reductive elimination.[1][5]
Base NaOt-Bu30-50%25-40%Strong base, potential hydride source leading to increased dehalogenation.[6]
K₃PO₄ >80% <10% Milder base that is less likely to promote protonolysis or act as a hydride donor.[5][6]
Temperature 110 °C70-80%15-25%Higher temperatures can accelerate dehalogenation.[1]
80 °C >85% <10% Lowering temperature can favor the desired coupling over the dehalogenation pathway.[6]
Solvent Dioxane/H₂O (4:1)75-85%10-15%Standard conditions, but water can be a proton source.[7]
Toluene (anhydrous) >80% <5% Anhydrous aprotic solvent minimizes the presence of proton sources.[6]

Experimental Protocols

Protocol 1: Optimized Suzuki Coupling to Minimize Dehalogenation

This protocol provides a robust starting point for selectively coupling at the 2-position of this compound while minimizing de-iodination.

Reagents & Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv)

    • Desired boronic acid or pinacol ester (1.2-1.5 equiv)

    • Potassium phosphate (B84403) (K₃PO₄), finely powdered (2.0-3.0 equiv)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂; 2 mol%)

    • XPhos (4 mol%)

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed solvent (e.g., Toluene or Dioxane, to achieve a 0.1 M concentration) via syringe.

Reaction:

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete in 4-12 hours.

Work-up & Purification:

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Acidify the aqueous phase with 1M HCl to pH ~2-3 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Dehalogenation Pathway

Understanding the competing reaction pathways is key to troubleshooting. The diagram below illustrates how the palladium catalyst can be diverted from the desired Suzuki coupling cycle to produce a dehalogenated byproduct.

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I arpdx Ar-Pd(II)-I oxidative_add->arpdx transmetal Transmetalation (Base, R-B(OH)₂) arpdx->transmetal arpdh Ar-Pd(II)-H arpdx->arpdh Hydride Transfer arpdr Ar-Pd(II)-R transmetal->arpdr reductive_elim Reductive Elimination arpdr->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Desired Product (Ar-R) reductive_elim->product hydride_source Hydride Source (Solvent, Base) hydride_source->arpdh reductive_elim_deh Reductive Elimination arpdh->reductive_elim_deh reductive_elim_deh->pd0 Regenerates Catalyst deh_product Dehalogenated Byproduct (Ar-H) reductive_elim_deh->deh_product

Caption: Competing pathways of Suzuki coupling versus dehalogenation.

References

Technical Support Center: Purification Strategies for Products of 5-Bromo-2-iodobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 5-Bromo-2-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what is the key principle governing its reactivity?

A1: this compound is a versatile building block primarily used in transition metal-catalyzed cross-coupling reactions. The most common reactions include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The key principle governing its reactivity is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more reactive, allowing for selective functionalization at the 2-position while leaving the C-Br bond at the 5-position intact for subsequent transformations.[1]

Q2: What are the typical impurities encountered in products from reactions with this compound?

A2: Common impurities include:

  • Unreacted Starting Material: Residual this compound.

  • Homocoupling Byproducts: Products formed from the coupling of two molecules of the coupling partner (e.g., boronic acid in a Suzuki reaction).

  • Catalyst Residues: Residual palladium and/or copper catalysts, which can cause the product to have a gray, black, or brownish color.[1][2]

  • Ligand-Related Impurities: Degraded or excess phosphine (B1218219) ligands from the catalytic system.

  • Positional Isomers: In some cases, minor isomers may be formed depending on the reaction conditions.[3][4]

  • Solvent Residues: Trace amounts of solvents used in the reaction or purification process.[5]

Q3: My final product is a dark color (grey, black, or brown). What is the likely cause and how can I fix it?

A3: A dark color in the final product is almost always due to residual palladium catalyst, which may be present as colloidal particles ("palladium black").[1][6] Here are several methods to remove it:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite®. This is effective at trapping finely dispersed palladium particles.[1][7]

  • Activated Carbon Treatment: Adding activated carbon to the crude product solution and stirring (sometimes with gentle heating) can effectively adsorb the palladium. The carbon is then removed by filtration through Celite®.[1]

  • Metal Scavengers: For more persistent contamination, solid-supported scavengers, such as thiol-functionalized silica (B1680970) gels, can be used to bind the palladium, which is then removed by filtration.[1][5]

Q4: I am having trouble separating my desired product from the unreacted starting material, this compound. What is the best approach?

A4: An acid-base extraction is a highly effective method for this separation. The carboxylic acid functionality of both the starting material and many desired products allows for their selective extraction into an aqueous basic solution, leaving non-acidic impurities in the organic layer.

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Extract with an aqueous base (e.g., 1M NaOH or NaHCO₃ solution). The acidic compounds will move to the aqueous layer as their sodium salts.

  • Separate the layers. The organic layer contains neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the acidic product and starting material.[8][9][10]

  • The product can then be isolated by filtration and further purified by recrystallization or column chromatography.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CausesSolutions
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated with the product or impurities.Select a solvent with a lower boiling point. Try a different solvent system or use a solvent mixture. Perform a preliminary purification (e.g., acid-base extraction) to remove major impurities.[5][9]
No Crystals Form Upon Cooling Too much solvent was used, preventing supersaturation. The solution was cooled too rapidly. Significant impurities are inhibiting crystallization.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[9] Reduce the solvent volume by gentle heating and evaporation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
Low Yield of Recovered Crystals Too much solvent was used for dissolution. Premature crystallization occurred during hot filtration. The solution was not cooled sufficiently.Use the minimum amount of hot solvent necessary for complete dissolution.[5] Preheat the filtration apparatus (funnel and receiving flask).[9][11] Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize crystal formation.[9][11]
Product is Still Impure or Colored After Recrystallization Impurities have similar solubility to the product. Colored impurities are co-crystallizing.Perform a second recrystallization, potentially with a different solvent system.[11] Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[9]
Column Chromatography Issues
ProblemPossible CausesSolutions
Poor Separation of Spots on TLC The chosen eluent system is not optimal (spots are too high or too low on the plate).Systematically screen different solvent systems with varying polarities (e.g., gradients of ethyl acetate (B1210297) in hexanes). Aim for an Rf value of ~0.3 for the desired product.
Product Does Not Elute from the Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent system. A gradient elution is often more effective than an isocratic one.[5]
Co-elution of Product and Impurities The polarity difference between the product and impurity is too small for effective separation on silica gel.Try a different stationary phase (e.g., alumina, reverse-phase C18). Consider using a different chromatographic technique, such as preparative HPLC. For positional isomers, specialized columns may be required.[12]
Product Appears as a Streak Instead of a Band The column was overloaded with the crude product. The compound is reacting with the silica gel (if it's acid-sensitive).Use a larger column or load less material. Add a small amount of a modifying agent (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent.

Experimental Protocols

Protocol 1: General Work-up for Palladium-Catalyzed Cross-Coupling Reactions
  • Cooling and Dilution: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or toluene.[7][13]

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of ammonium (B1175870) chloride (to quench the reaction and remove some inorganic salts) and then with brine.[12][13]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7][14]

Protocol 2: Purification by Recrystallization (Ethanol/Water System)

This protocol is a general starting point for solid products.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol (B145695) to dissolve the solid completely.[15]

  • Hot Filtration (Optional): If insoluble impurities (like residual catalyst) are present, perform a hot gravity filtration into a pre-heated flask to remove them.[9]

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.[11]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and run TLC plates with various eluent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation with an Rf of ~0.3 for the product.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (starting with a less polar composition if running a gradient).

  • Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.

  • Elution: Begin eluting with the solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[14]

Data Presentation

The following tables summarize representative purification data for products derived from reactions of bromo-iodo-aromatic systems, which can serve as a benchmark for products from this compound.

Table 1: Representative Data for Suzuki Coupling Purification

Coupling PartnerPurification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Phenylboronic acidRecrystallization (Ethanol/Water)~85%>98%80-90%
4-Methoxyphenylboronic acidColumn Chromatography (Hexanes:EtOAc gradient)~75%>99%70-85%
Pyridine-3-boronic acidAcid-Base Extraction followed by Recrystallization~80%>98%65-80%

Table 2: Representative Data for Sonogashira Coupling Purification

Coupling PartnerPurification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
PhenylacetyleneColumn Chromatography (Hexanes:EtOAc gradient)~90%>99%85-95%
1-HexyneColumn Chromatography (Hexanes:EtOAc gradient)~88%>98%80-90%

Table 3: Representative Data for Buchwald-Hartwig Amination Purification

Coupling PartnerPurification MethodInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
AnilineColumn Chromatography followed by Recrystallization~70%>99%60-75%
MorpholineAcid-Base Extraction followed by Column Chromatography~80%>98%75-85%

Visualizations

G cluster_reaction Reaction & Initial Work-up cluster_purification Purification Strategy Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., wash with NH4Cl, brine) Start->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude IsSolid Is the crude product a solid? Crude->IsSolid Recrystallize Recrystallization IsSolid->Recrystallize Yes Column Column Chromatography IsSolid->Column No (Oil) PureSolid Pure Solid Product Recrystallize->PureSolid Column->PureSolid If solidifies PureOil Pure Oily Product Column->PureOil If remains oil

Caption: General purification workflow for products from this compound reactions.

G Start Low Yield or Incomplete Reaction CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Yes CatalystSolutions Solutions: - Screen different ligands (e.g., XPhos, SPhos) - Use a pre-catalyst (e.g., G3-Palladacycle) - Degas reaction mixture thoroughly CheckCatalyst->CatalystSolutions No CheckReagents Are Reagents Pure & Dry? CheckConditions->CheckReagents Yes ConditionSolutions Solutions: - Increase temperature - Screen different bases (e.g., K3PO4, Cs2CO3) - Screen different solvents CheckConditions->ConditionSolutions No ReagentSolutions Solutions: - Use fresh, high-purity starting materials - Use anhydrous solvents - Check boronic acid quality (if applicable) CheckReagents->ReagentSolutions No Success Improved Yield CheckReagents->Success Yes CatalystSolutions->Success ConditionSolutions->Success ReagentSolutions->Success

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for optimizing palladium-catalyzed cross-coupling reactions involving 5-bromo-2-iodobenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction with this compound has a very low yield or is not working at all. What are the first things I should check?

A: When a reaction fails, it's crucial to systematically verify the foundational components of your setup before extensive optimization.

  • Reactivity & Selectivity: First, confirm which position you are targeting. In nearly all palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[1][2][3] Standard conditions should lead to selective coupling at the 2-position (where iodine is). If you are targeting the bromine at the 5-position, a sequential coupling approach is necessary.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4] Ensure all solvents have been thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). The reaction vessel must be purged and maintained under a positive pressure of an inert gas throughout the experiment.[4][5]

  • Reagent Quality: Verify the purity and integrity of your reagents.

    • Catalyst/Ligand: Palladium sources can degrade over time. Phosphine (B1218219) ligands are prone to oxidation.[4] Use freshly opened reagents or those stored properly under an inert atmosphere.

    • Base: Inorganic bases can absorb moisture from the air, reducing their activity. Use a freshly opened bottle or dry the base in an oven before use.[4]

    • Substrates: Ensure the purity of your this compound and the coupling partner. Impurities can sometimes poison the catalyst.[6]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium black.[6] This is a common cause of stalled or low-yielding reactions.

  • Potential Causes:

    • Oxygen: The most common cause is the presence of trace amounts of oxygen.[6]

    • Insufficient Ligand: The ligand stabilizes the Pd(0) center. An inadequate ligand-to-metal ratio can lead to catalyst aggregation.[4]

    • High Temperature: While necessary for some reactions, excessive heat can accelerate catalyst decomposition pathways.[4]

    • Solvent Choice: Highly coordinating polar solvents like DMF may sometimes displace necessary ligands, destabilizing the catalyst.[1]

  • Solutions:

    • Improve degassing procedures for all solvents and reagents.

    • Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1 or higher).

    • Screen different solvents or lower the reaction temperature.

    • Consider using a more robust, well-defined palladium pre-catalyst which can be more stable.[7]

Q3: What is a good starting catalyst loading for this substrate, and how low can I realistically go?

A: For a new or challenging substrate, a typical starting catalyst loading is between 1-3 mol% of the palladium pre-catalyst.[8] It is often advisable to begin with a slightly higher loading (e.g., 2 mol%) to ensure the reaction proceeds, then optimize by reducing the amount in subsequent runs.[8]

Once the reaction is optimized (correct ligand, base, solvent, and temperature), it is often possible to significantly reduce the catalyst loading. With highly active Buchwald-type ligands, loadings can sometimes be reduced to below 0.5 mol%.[9] To find the minimum effective loading, perform a systematic reduction of the catalyst amount (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%) while keeping other parameters constant and monitoring the yield and reaction time.[7]

Q4: I am observing significant side products. What are the most common ones and how can I minimize them?

A: Several side reactions can compete with your desired cross-coupling.

  • Homocoupling: This is the coupling of two molecules of your nucleophile (e.g., two boronic acid molecules in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction).[5][10] This side reaction is often promoted by the presence of oxygen.[4][10]

    • Solution: Rigorous exclusion of oxygen through proper degassing and inert atmosphere techniques is the most effective way to minimize homocoupling.[10] In Sonogashira couplings, switching to a copper-free protocol can also significantly reduce alkyne homocoupling (Glaser coupling).[6][10]

  • Dehalogenation: This involves the replacement of the iodine or bromine with a hydrogen atom.[5] It can be an issue with highly active catalysts or if there are sources of hydrogen in the reaction.

    • Solution: Ensure anhydrous conditions. If dehalogenation persists, screening a different ligand or using a milder base may help suppress this pathway.[7]

Quantitative Data Summary

The tables below provide starting points for optimizing various cross-coupling reactions at the more reactive C-I position of this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Catalyst System (mol%) Base (equiv.) Solvent System Temp. (°C) Typical Yield (%) Notes
Pd(OAc)₂ (2) / SPhos (4) K₃PO₄ (2) Toluene / H₂O (10:1) 100 >90 Broadly applicable for aryl halides, good for sterically hindered substrates.[11]
Pd₂(dba)₃ (1) / XPhos (2.2) K₂CO₃ (2) 1,4-Dioxane 80-100 >90 Effective for both electron-rich and -poor partners.[11]
Pd(PPh₃)₄ (2.5-5) K₃PO₄ (2) 1,4-Dioxane / H₂O (4:1) 90 85-95 A classic, reliable catalyst, though may require higher loadings.[12]

| Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | THF / H₂O (4:1) | 80 | 80-90 | Often used for challenging couplings. |

Table 2: Typical Conditions for Sonogashira Coupling | Catalyst System (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) | Notes | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N (3) | THF or Toluene | 50-70 | 80-95 | Standard conditions; Et₃N often serves as both base and co-solvent. | | Pd(OAc)₂ (1) / XPhos (2) | None | Cs₂CO₃ (2) | 1,4-Dioxane | 80-100 | Copper-free protocol to minimize alkyne homocoupling.[10] | | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine (3) | DMF | 60-80 | 75-90 | DMF can sometimes accelerate the reaction but may also promote catalyst decomposition.[13] |

Visual Aids: Workflows and Mechanisms

troubleshooting_workflow start Low Yield / No Reaction check_basics 1. Check Basics: - Inert Atmosphere? - Reagent Purity? - Correct Stoichiometry? start->check_basics catalyst_issue 2. Catalyst Problem? check_basics->catalyst_issue Yes sol_basics Fix Setup: - Improve Degassing - Use Fresh Reagents - Verify Concentrations check_basics->sol_basics No pd_black Observe Pd Black? catalyst_issue->pd_black Yes side_products 3. Side Products Observed? catalyst_issue->side_products No sol_pd_black Prevent Decomposition: - Improve Degassing - Increase Ligand Ratio - Lower Temperature pd_black->sol_pd_black Yes sol_catalyst Test Catalyst Activity: - Add 2nd Catalyst Charge - Use Fresh Catalyst/Ligand pd_black->sol_catalyst No homocoupling Homocoupling? side_products->homocoupling Yes optimize 4. Optimization Needed side_products->optimize No dehalogenation Dehalogenation? homocoupling->dehalogenation No sol_homocoupling Suppress Homocoupling: - Rigorous O₂ Exclusion - Copper-Free (Sonogashira) homocoupling->sol_homocoupling Yes dehalogenation->optimize No sol_dehalogenation Minimize Dehalogenation: - Use Anhydrous Solvents - Screen Milder Base dehalogenation->sol_dehalogenation Yes sol_optimize Systematically Screen: - Ligand - Base - Solvent - Temperature optimize->sol_optimize

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)-Ar'(L)₂ pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product aryl_iodide Ar-I aryl_iodide->pd_complex boronic_acid Ar'-B(OH)₂ boronate Ar'-B(OH)₃⁻ boronic_acid->boronate boronate->transmetal base Base base->boronic_acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

General Protocol for Regioselective Suzuki-Miyaura Coupling at the C-2 (Iodo) Position

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization is often required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 mixture)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Preparation: In a separate small vial under an inert atmosphere, weigh the palladium pre-catalyst (0.02 mmol) and the phosphine ligand (0.04 mmol). Add a small amount of the degassed solvent (~0.5 mL) to form a pre-mixed catalyst solution.

  • Addition of Reagents: Add the degassed solvent (e.g., 5 mL of a 10:1 mixture of Toluene and Water) to the Schlenk flask containing the substrates and base.[8]

  • Reaction Initiation: Using a syringe, transfer the pre-mixed catalyst solution to the Schlenk flask.

  • Reaction: Seal the flask and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (~20 mL) and add 1M HCl to acidify the aqueous layer. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 5-bromo-2-arylbenzoic acid.

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodobenzoic acid. The following sections address common issues related to solvent effects on the reactivity of this compound in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the halogen atoms in this compound in cross-coupling reactions?

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This differential reactivity allows for selective functionalization at the C-2 position (iodine) while leaving the C-5 position (bromine) available for subsequent transformations under potentially more forcing conditions.

Q2: How does solvent polarity influence the reactivity of this compound in Suzuki-Miyaura coupling?

The choice of solvent in a Suzuki-Miyaura coupling is critical and can impact reaction rate, yield, and selectivity. A combination of an organic solvent and an aqueous base is often employed.

  • Polar Aprotic Solvents (e.g., DMF, DME, THF, 1,4-dioxane): These are commonly used to dissolve the organic reactants. The addition of water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step.

  • Non-polar Solvents (e.g., Toluene): These can also be effective, particularly with highly active catalyst systems.

  • Protic Solvents (e.g., Ethanol, Isopropanol): Often used in combination with water, these solvents can be effective but may participate in side reactions under certain conditions.

The optimal solvent system often depends on the specific boronic acid, catalyst, and base being used. It is recommended to screen a few solvent systems to determine the best conditions for a particular reaction.

Q3: I am observing low yields in the Sonogashira coupling of this compound. How can solvent choice address this?

Low yields in Sonogashira couplings can be due to several factors, with solvent being a key parameter. The solvent must dissolve the aryl halide, the alkyne, the palladium catalyst, the copper(I) co-catalyst, and the amine base.

  • Polar Aprotic Solvents (e.g., DMF, THF): These are common choices as they can dissolve a wide range of reactants. However, DMF can sometimes lead to side reactions or catalyst deactivation at higher temperatures.

  • Non-polar Solvents (e.g., Toluene): Toluene can be an excellent solvent for Sonogashira couplings and may sometimes suppress the formation of alkyne homocoupling (Glaser coupling) byproducts compared to more polar solvents.[1]

  • Amine Solvents (e.g., Triethylamine, Diisopropylamine): In some cases, the amine base can also serve as the solvent, particularly when used in large excess.

Ensure that the chosen solvent is anhydrous and degassed to prevent catalyst deactivation.

Q4: Can the carboxylic acid group of this compound interfere with my cross-coupling reaction? How does the solvent affect this?

Yes, the carboxylic acid group can be deprotonated by the base used in the coupling reaction, forming a carboxylate. This can affect the solubility of the starting material and potentially coordinate to the palladium catalyst.

The choice of solvent and base is crucial. In some cases, protecting the carboxylic acid as an ester may be beneficial. The polarity of the solvent can influence the acidity of the carboxylic acid; polar protic solvents can stabilize the carboxylate anion through hydrogen bonding.

Q5: What solvents are recommended for nucleophilic aromatic substitution (SNAr) reactions with this compound?

For SNAr reactions, polar aprotic solvents are generally preferred. These solvents solvate the cation of the nucleophile salt, leaving the anion more "naked" and therefore more nucleophilic. This can significantly accelerate the rate of reaction.

The electron-withdrawing nature of the carboxylic acid and the halogens activates the aromatic ring for nucleophilic attack, although the C-I and C-Br bonds are not as readily displaced as in systems with strongly deactivating groups like nitro groups.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Recommended Solvents
Poor Solubility of Reactants Use a co-solvent system to ensure all reactants are in the same phase. Gentle heating may also improve solubility.1,4-Dioxane/H₂O, THF/H₂O, Toluene/Ethanol/H₂O
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.Anhydrous and degassed 1,4-Dioxane, THF, or Toluene
Incorrect Base/Solvent Combination The effectiveness of the base is highly dependent on the solvent. Screen different base and solvent combinations.K₂CO₃ in DMF/H₂O, Cs₂CO₃ in 1,4-Dioxane/H₂O, K₃PO₄ in Toluene/H₂O
Issue 2: Significant Byproduct Formation in Sonogashira Coupling
Potential Cause Troubleshooting Step Recommended Solvents
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction promoted by the copper(I) co-catalyst. Switching to a less polar solvent can sometimes suppress this.Toluene, Tetrahydrofuran (THF)
Protodehalogenation The loss of the halogen atom can occur in the presence of protic impurities. Ensure the use of anhydrous solvents and reagents.Anhydrous Toluene, Anhydrous THF
Catalyst Decomposition At high temperatures, some solvents can lead to catalyst decomposition. Run the reaction at the lowest effective temperature.THF, Toluene (often more stable at higher temperatures than DMF)

Quantitative Data Summary

Due to the limited availability of direct comparative studies on this compound, the following tables provide illustrative data based on general principles and results for analogous compounds.

Table 1: Illustrative Solvent Effects on Suzuki-Miyaura Coupling Yield

Solvent System (v/v)BaseTemperature (°C)Illustrative Yield (%)
1,4-Dioxane / H₂O (4:1)K₂CO₃9085-95
Toluene / Ethanol / H₂O (2:1:1)K₃PO₄10080-90
DMF / H₂O (5:1)Cs₂CO₃8075-85
THF / H₂O (4:1)K₂CO₃8070-80

Table 2: Illustrative Solvent Effects on Sonogashira Coupling Yield

SolventBaseTemperature (°C)Illustrative Yield (%)
TolueneEt₃N7090-98
THFi-Pr₂NH6585-95
DMFEt₃N6080-90
AcetonitrileEt₃N7060-70

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the chosen anhydrous and degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for Sonogashira Coupling of this compound
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous and degassed solvent (e.g., Toluene) and the amine base (e.g., Et₃N, 2.5 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (typically 2-8 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex R-Pd(II)-X L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)2 Base pd_r_r1 R-Pd(II)-R' L2 transmetalation->pd_r_r1 reductive_elimination Reductive Elimination pd_r_r1->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product start Ar-I boronic_acid R'-B(OH)2 base Base Sonogashira_Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Add this compound, Pd catalyst, and CuI to flask inert 2. Evacuate and backfill with inert gas setup->inert reagents 3. Add degassed solvent, base, and alkyne inert->reagents heat 4. Heat to desired temperature and monitor by TLC/LC-MS reagents->heat cool 5. Cool reaction and dilute with organic solvent heat->cool wash 6. Wash with aqueous solution and brine cool->wash dry 7. Dry, filter, and concentrate wash->dry purify 8. Purify by column chromatography dry->purify product Final Product purify->product Solvent_Reactivity_Relationship solvent Solvent Choice solubility Reactant/Catalyst Solubility solvent->solubility polarity Solvent Polarity solvent->polarity coordination Solvent Coordination to Catalyst solvent->coordination rate Reaction Rate solubility->rate yield Product Yield solubility->yield polarity->rate selectivity Selectivity polarity->selectivity coordination->rate byproducts Byproduct Formation coordination->byproducts rate->yield

References

troubleshooting low yields in Sonogashira reactions of 5-Bromo-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Coupling of 5-Bromo-2-iodobenzoic Acid

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is tailored for researchers, scientists, and drug development professionals encountering challenges, specifically low yields, with the Sonogashira coupling of this compound.

The dual-halide nature and the presence of a carboxylic acid group on this substrate present unique challenges. The C–I bond is significantly more reactive than the C–Br bond, allowing for selective coupling. However, issues such as catalyst deactivation, side reactions, and poor solubility can lead to diminished yields. This resource provides structured troubleshooting advice, detailed protocols, and comparative data to help you optimize your reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction has a very low conversion of this compound. What are the first things I should check?

A1: When a Sonogashira reaction fails or shows low conversion, the initial focus should be on the integrity of the foundational components.[1]

  • Catalyst System: Verify the activity of your palladium catalyst and copper(I) cocatalyst. Palladium(0) complexes can be sensitive to air, and copper(I) salts can oxidize over time.[1] Using a fresh source of each is a crucial first step.

  • Inert Atmosphere: The presence of oxygen is detrimental. It can lead to the oxidative homocoupling of your alkyne (Glaser coupling) and decomposition of the palladium catalyst (formation of palladium black).[1][2] Ensure your solvents and amine base are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen).[1]

  • Reagent Purity: Impurities in the this compound, the terminal alkyne, or the solvent can poison the catalyst.[1][3] Confirm the purity of all starting materials.

Q2: I'm observing a significant amount of a byproduct corresponding to the dimer of my alkyne. How can I prevent this?

A2: This byproduct is the result of Glaser-Hay homocoupling, a common side reaction in copper-catalyzed Sonogashira protocols.[1][4][5] It is promoted by oxygen and higher concentrations of the copper catalyst.[1][2]

  • Strictly Anaerobic Conditions: This is the most critical factor. Use rigorous degassing techniques like freeze-pump-thaw cycles for your solvents or sparging with an inert gas.[1][5][6]

  • Reduce Copper Loading: High concentrations of Cu(I) can accelerate homocoupling.[1] Try reducing the amount of the copper cocatalyst to the minimum effective concentration.

  • Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump keeps its instantaneous concentration low, which favors the desired cross-coupling pathway over homocoupling.[1]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[1][5][7] These protocols often require more active palladium catalysts or different reaction conditions but completely eliminate the primary pathway for Glaser coupling.[1][5]

Q3: My reaction mixture turns black and a precipitate forms. What is happening and how can I fix it?

A3: The formation of a black precipitate, known as "palladium black," is a clear sign of palladium catalyst decomposition.[1] This occurs when the active Pd(0) species agglomerates and precipitates, rendering it catalytically inactive.

  • Primary Cause: This is most often caused by the presence of oxygen in the reaction.[1]

  • Solution: Improve the degassing of all reagents and solvents and ensure a leak-proof inert atmosphere setup. Also, ensure the purity of your reagents, as certain impurities can accelerate catalyst decomposition.[1]

Q4: How does the carboxylic acid group on this compound affect the reaction?

A4: The carboxylic acid group introduces several considerations:

  • Basicity: The amine base in the reaction will deprotonate the carboxylic acid to form a carboxylate salt. This means you must use a sufficient excess of the base to also deprotonate the terminal alkyne.

  • Solubility: The formation of the carboxylate salt will significantly change the solubility of the starting material. The choice of solvent is crucial to ensure all components remain in solution. Polar aprotic solvents like DMF or NMP might be more effective than less polar options like THF or toluene.[6][8]

  • Catalyst Interaction: While generally well-tolerated, the carboxylate group could potentially coordinate to the palladium center, influencing its catalytic activity. If issues persist, considering protection of the carboxylic acid as an ester may be a viable, though less atom-economical, strategy.

Troubleshooting Guide for Low Yields

A low yield of the desired product is a common problem that can be systematically addressed. Follow the logical workflow below to diagnose and resolve the issue.

LowYield_Troubleshooting Start Low Yield Observed Check_Purity Verify Reagent Purity (Aryl Halide, Alkyne, Solvent, Base) Start->Check_Purity Check_Inert Ensure Strict Inert Atmosphere (Degassing) Start->Check_Inert Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Start->Analyze_Byproducts Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Check_Inert->Optimize_Conditions Homocoupling Glaser Homocoupling Dominant? Analyze_Byproducts->Homocoupling Is Dimer the major byproduct? Decomposition Catalyst Decomposition (Black Precipitate)? Analyze_Byproducts->Decomposition Is Pd Black observed? No_Reaction No Reaction / Low Conversion? Analyze_Byproducts->No_Reaction Is starting material unreacted? Homocoupling->No_Reaction No Sol_Copper_Free Switch to Copper-Free Protocol or Reduce [CuI] Homocoupling->Sol_Copper_Free Yes Decomposition->No_Reaction No Sol_Degas Improve Degassing Technique Decomposition->Sol_Degas Yes No_Reaction->Optimize_Conditions Yes Sol_Catalyst Screen Catalyst, Ligand, Solvent, Base Optimize_Conditions->Sol_Catalyst

Caption: A logical workflow for troubleshooting low yields.

Data Presentation: Optimizing Reaction Parameters

The choice of catalyst, ligand, base, and solvent are all critical variables. The tables below summarize common choices and their impact on challenging Sonogashira couplings.

Table 1: Comparison of Common Palladium Catalysts and Ligands

Catalyst / PrecatalystLigandTypical Loading (mol%)Key Characteristics
Pd(PPh₃)₄PPh₃ (Triphenylphosphine)1 - 5"Classical" catalyst; can be sensitive to air.
PdCl₂(PPh₃)₂PPh₃ (Triphenylphosphine)2 - 10Air-stable Pd(II) precatalyst, reduced in situ.[6]
Pd(OAc)₂XPhos, SPhos, cataCXium A1 - 5Requires an external phosphine (B1218219) ligand; bulky, electron-rich ligands can improve rates for challenging substrates.[6]
Pd₂(dba)₃(various)1 - 5Common Pd(0) source, used with a variety of ligands.

Table 2: Effect of Different Bases and Solvents

BaseSolventTemperature (°C)Suitability and Notes
Triethylamine (Et₃N)Toluene or THF25 - 70Standard conditions; Et₃N acts as both base and solvent in some protocols.[9] Poor solubility of the carboxylate salt may be an issue.
Diisopropylamine (DIPA)DMF25 - 80Often provides better results than Et₃N. DMF is a polar aprotic solvent that can improve solubility.[8]
Cesium Carbonate (Cs₂CO₃)Dioxane or DMF80 - 110A stronger inorganic base, often effective for less reactive halides or when amine bases cause side reactions.[5][6]
DBUToluene50 - 100A non-nucleophilic organic base that can be effective in certain systems.[9]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 equiv, 6 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed DMF (concentration ~0.1 M)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed DMF via syringe, followed by the triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature (or heat to 50-70 °C if no reaction is observed).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This technique is essential for removing dissolved oxygen to prevent Glaser coupling and catalyst decomposition.[6]

  • Place the solvent in a robust Schlenk flask capable of withstanding vacuum and low temperatures.

  • Freeze the solvent by placing the flask in a liquid nitrogen bath.

  • Once fully frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.

  • Close the flask to the vacuum and thaw the solvent in a room temperature water bath. You may observe gas bubbling out of the solution as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure maximum removal of dissolved oxygen.

  • After the final cycle, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

Visualization of Key Processes

Understanding the catalytic cycle can help identify potential points of failure.

Sonogashira_Cycle cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-C≡CR L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡C-R Transmetal->Product CuI CuI CuAcetylide R-C≡C-Cu CuI->CuAcetylide Alkyne R-C≡C-H Alkyne->CuAcetylide CuAcetylide->Transmetal Glaser R-C≡C-C≡C-R (Glaser Product) CuAcetylide->Glaser Oxidative Homocoupling Base Base Base->Alkyne Deprotonation ArI Ar-I ArI->OxAdd O2 O₂ O2->Glaser key_pd Pd Cycle key_cu Cu Cycle key_reagent Reagent key_product Product

Caption: The catalytic cycles of the Sonogashira reaction.

References

identifying byproducts in the synthesis of 5-Bromo-2-iodobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-iodobenzoic acid and its derivatives. The following information is designed to help identify and mitigate the formation of common byproducts encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the Sandmeyer reaction?

A1: The most frequently encountered byproducts include:

  • 5-Bromo-2-hydroxybenzoic acid (5-Bromosalicylic acid): Forms when the diazonium salt intermediate reacts with water, a reaction that is accelerated at elevated temperatures.

  • Biaryl Byproducts (e.g., 5,5'-Dibromo-2,2'-dicarboxybiphenyl): These arise from the radical--radical coupling of the aryl intermediate generated during the Sandmeyer reaction.[1]

  • Starting Material Impurities: The purity of the starting material, 2-Amino-5-bromobenzoic acid, is crucial. Impurities such as 2-Amino-3,5-dibromobenzoic acid can be carried through the synthesis.

Q2: My reaction mixture turned dark and tarry. What is the likely cause?

A2: The formation of dark, polymeric, or tarry substances is often due to the decomposition of the diazonium salt.[2] This can be caused by:

  • Elevated Temperatures: The diazonium salt is unstable and decomposes readily at temperatures above 5 °C.

  • Incomplete Diazotization: If the initial diazotization is not complete, side reactions with the unreacted amine can occur.

  • Radical Side Reactions: The radical mechanism of the Sandmeyer reaction can lead to the formation of polymeric materials.[2]

Q3: How can I minimize the formation of the 5-Bromo-2-hydroxybenzoic acid byproduct?

A3: To minimize the formation of 5-Bromo-2-hydroxybenzoic acid, it is critical to maintain a low temperature (0-5 °C) during the diazotization step and the initial phase of the iodide addition.[3] Avoid allowing the reaction mixture to warm up prematurely, as this will favor the reaction of the diazonium salt with water.

Q4: How can I confirm that the initial diazotization step is complete?

A4: A simple and effective way to check for the completion of the diazotization reaction is to use starch-iodide paper. The presence of excess nitrous acid, which is used in the diazotization process, will turn the starch-iodide paper blue. A persistent blue color indicates that all of the primary aromatic amine has been consumed.[2]

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product. 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient substitution with iodide.1. Test for complete diazotization with starch-iodide paper. Ensure the use of stoichiometric amounts of sodium nitrite (B80452) and acid. 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization. 3. Ensure the potassium iodide solution is sufficiently concentrated and that the reaction is allowed to proceed for an adequate amount of time.
Presence of a significant amount of a white, crystalline byproduct. Formation of 5-Bromo-2-hydroxybenzoic acid.1. Re-evaluate temperature control during the reaction. 2. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water). The difference in solubility between the iodo- and hydroxy- derivatives can be exploited.
Crude product is a dark, intractable tar. Extensive decomposition of the diazonium salt and subsequent radical polymerization.1. Ensure rigorous temperature control. 2. Add the diazonium salt solution slowly to the potassium iodide solution to control the reaction rate and minimize side reactions. 3. Consider degassing the solvents to remove dissolved oxygen, which can participate in radical reactions.
Presence of a byproduct with a higher molecular weight than the product. Formation of a biaryl byproduct (e.g., 5,5'-Dibromo-2,2'-dicarboxybiphenyl).1. Separation can be challenging due to similar polarities. Column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradients) may be effective. 2. Optimize reaction conditions to minimize radical coupling, such as using a more controlled addition of reagents.
Product is contaminated with a dibrominated species. The starting material, 2-Amino-5-bromobenzoic acid, was contaminated with 2-Amino-3,5-dibromobenzoic acid.1. Purify the starting material before use.[4] 2. The final product may be purified by careful recrystallization or column chromatography, though separation of these isomers can be difficult.

Data Presentation: Byproduct Identification

Byproduct Name Structure Molecular Weight ( g/mol ) Key Analytical Data
5-Bromo-2-hydroxybenzoic acid5-Bromo-2-hydroxybenzoic acid217.02¹H NMR (DMSO-d₆): Aromatic protons will show a different splitting pattern compared to the product. ¹³C NMR (DMSO-d₆): The carbon attached to the hydroxyl group will have a characteristic chemical shift. MS (EI): m/z 216, 218 (M⁺, characteristic bromine isotope pattern).[5] IR (KBr): Broad O-H stretch around 3000-3500 cm⁻¹ (carboxylic acid and phenol).
5,5'-Dibromo-2,2'-dicarboxybiphenyl5,5'-Dibromo-2,2'-dicarboxybiphenyl414.02¹H NMR: Complex aromatic region due to the biphenyl (B1667301) structure. ¹³C NMR: Will show more than 7 carbon signals due to the dimeric structure. MS (ESI-): m/z 411, 413, 415 (M-H)⁻, showing the presence of two bromine atoms.
2-Amino-3,5-dibromobenzoic acid2-Amino-3,5-dibromobenzoic acid294.94¹H NMR (DMSO-d₆): Aromatic protons will have different chemical shifts and coupling constants compared to the monosubstituted starting material. IR (Nujol): N-H stretches around 3300-3500 cm⁻¹.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound[7]
  • Diazotization:

    • Dissolve 2-Amino-5-bromobenzoic acid (e.g., 3.9 g, 0.018 mol) in an aqueous solution of sodium hydroxide.

    • Separately, prepare a solution of sodium nitrite (e.g., 1.5 g, 0.022 mol) in water.

    • In a separate flask, cool a solution of concentrated hydrochloric acid (e.g., 6.4 mL) in water (9 mL) to 0 °C in an ice bath.

    • Slowly add the solution of the aminobenzoic acid and sodium nitrite to the cold hydrochloric acid solution, maintaining the temperature at 0 °C.

    • Stir the resulting suspension at 0 °C for 30 minutes.

  • Iodination:

    • Prepare a solution of potassium iodide (e.g., 4.5 g, 0.027 mol) in water.

    • Slowly add the cold diazonium salt suspension to the potassium iodide solution with vigorous stirring. A precipitate will form.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 40-50 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and collect the crude product by vacuum filtration.

    • Wash the crude product with cold water.

    • To remove unreacted iodine, the crude product can be washed with a solution of sodium thiosulfate.

    • Recrystallize the crude product from a suitable solvent mixture, such as ethanol and water, to yield this compound as a pale yellow solid.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Diazotization cluster_iodination Iodination cluster_purification Purification cluster_byproducts Potential Byproducts 2-Amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic acid Diazonium_Salt Aryl Diazonium Salt Intermediate 2-Amino-5-bromobenzoic_acid->Diazonium_Salt NaNO₂, HCl 0-5 °C Crude_Product Crude this compound Diazonium_Salt->Crude_Product KI Hydroxy_Byproduct 5-Bromo-2-hydroxybenzoic acid Diazonium_Salt->Hydroxy_Byproduct H₂O, ΔT Biaryl_Byproduct Biaryl Byproduct Diazonium_Salt->Biaryl_Byproduct Radical Coupling Pure_Product Pure this compound Crude_Product->Pure_Product Recrystallization / Chromatography Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield? Start->LowYield TarryProduct Dark/Tarry Product? LowYield->TarryProduct No CheckDiazotization Verify Diazotization (Starch-Iodide Test) LowYield->CheckDiazotization Yes ImpurityDetected Impurity Detected by Analytics? TarryProduct->ImpurityDetected No CheckTemp Check Temperature Control (Maintain 0-5 °C) TarryProduct->CheckTemp Yes CharacterizeImpurity Characterize Impurity (NMR, MS) ImpurityDetected->CharacterizeImpurity Yes CheckDiazotization->CheckTemp CheckIodide Verify KI Stoichiometry and Reaction Time CheckTemp->CheckIodide Purification Purification Strategy (Recrystallization/Chromatography) CheckIodide->Purification End End Purification->End Problem Solved CharacterizeImpurity->Purification

References

Technical Support Center: Improving Regioselectivity in Reactions with 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 5-Bromo-2-iodobenzoic acid. The focus is on achieving high regioselectivity in cross-coupling reactions, a critical aspect for the efficient synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving regioselectivity in reactions with this compound?

A1: The high regioselectivity observed in palladium-catalyzed cross-coupling reactions with this compound is primarily due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.[1] This allows for selective functionalization at the C-2 position (the site of the iodine atom) while leaving the C-5 bromo group intact for subsequent transformations.[2]

Q2: Which cross-coupling reactions are most effective for selective functionalization of this compound?

A2: Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are highly effective for the regioselective functionalization of this compound.[1] These methods have been successfully employed to introduce aryl, alkynyl, and amino groups, respectively, at the C-2 position with high selectivity.

Q3: How does the choice of catalyst and ligand influence regioselectivity?

A3: While the intrinsic reactivity difference between the C-I and C-Br bonds is the primary driver of selectivity, the choice of palladium catalyst and ligand can further enhance this preference. Bulky and electron-rich phosphine (B1218219) ligands can influence the steric and electronic environment around the palladium center, which can affect the rate of oxidative addition.[3][4] For instance, in some dihaloarenes, specific ligands can be used to control which halogen atom reacts.[5] However, for this compound, standard palladium catalysts with common phosphine ligands are generally sufficient to achieve high selectivity for the C-I bond.

Q4: Can I perform a second reaction at the C-5 bromine position?

A4: Yes, a key advantage of the differential reactivity is the potential for sequential or stepwise functionalization. After the initial reaction at the more reactive C-2 iodo position, the remaining bromo group at the C-5 position can be subjected to a second, often different, cross-coupling reaction.[2] This subsequent reaction may require more forcing conditions, such as a higher temperature or a more active catalyst system, to activate the more stable C-Br bond.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion at the C-2 (iodo) position 1. Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. 2. Poor Reagent Quality: Degradation of the coupling partner (e.g., boronic acid), base, or solvent. 3. Insufficient Temperature: The reaction temperature may be too low to initiate the catalytic cycle.1. Use a palladium precatalyst or ensure in situ reduction of a Pd(II) source. 2. Use fresh, high-purity reagents and anhydrous, degassed solvents. 3. Gradually increase the reaction temperature in 10-15 °C increments.
Reaction at the C-5 (bromo) position instead of, or in addition to, the C-2 (iodo) position 1. Harsh Reaction Conditions: Excessively high temperatures or prolonged reaction times can lead to the reaction of the less reactive C-Br bond. 2. Highly Active Catalyst System: A very reactive catalyst/ligand combination might be less selective.1. Reduce the reaction temperature and monitor the reaction progress closely to stop it upon consumption of the starting material. 2. Consider using a less reactive palladium catalyst or a standard phosphine ligand like PPh₃.
Formation of dehalogenated byproduct (hydrodehalogenation) 1. Presence of Hydride Sources: Certain solvents (e.g., alcohols) or bases can act as hydride donors. 2. Catalyst Decomposition: At high temperatures, the catalyst can decompose, leading to side reactions.1. Switch to a non-protic solvent and consider using a weaker, non-nucleophilic base. 2. Lower the reaction temperature and screen different ligands to find one that stabilizes the catalyst.
Homocoupling of the coupling partner (e.g., boronic acid or alkyne) 1. Presence of Oxygen: Oxygen can promote the homocoupling of alkynes (Glaser coupling) and boronic acids. 2. High Concentration of Copper(I) Co-catalyst (in Sonogashira): Excess copper can facilitate alkyne dimerization.1. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. 2. Reduce the amount of the copper co-catalyst or consider a copper-free Sonogashira protocol.

Data Presentation

The following tables summarize representative reaction conditions for achieving high regioselectivity in Suzuki-Miyaura and Sonogashira couplings with this compound derivatives.

Table 1: Regioselective Suzuki-Miyaura Coupling Conditions

EntryCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O10012>95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane801690-98
3Vinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8012~90

Note: Yields are based on reactions with structurally similar substrates and are representative of typical outcomes for selective coupling at the C-I position.[7]

Table 2: Regioselective Sonogashira Coupling of 5-Bromo-2-iodobenzoyl Morpholine

EntryCoupling PartnerPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd₂(dba)₃ (2)CuI (4)Et₃NDMSO25295
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPATHF60685-90
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF704~92

Note: Yields are based on published data for the selective functionalization of a this compound derivative.[1]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum, and evacuate and backfill with an inert gas three times.

  • Add toluene and deionized water (typically a 10:1 ratio) via syringe.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and SPhos in toluene.

  • Inject the catalyst solution into the reaction mixture.

  • Heat the reaction to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Regioselective Sonogashira Coupling at the C-2 Position

This protocol details a general method for the selective coupling of a terminal alkyne at the C-2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0 equiv)

  • Anhydrous and degassed THF or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring by TLC.

  • Once complete, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Sequential_Functionalization A This compound B First Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Milder conditions C 2-Substituted-5-bromobenzoic acid B->C D Second Cross-Coupling (e.g., Suzuki, Heck, Buchwald-Hartwig) C->D Harsher conditions E 2,5-Disubstituted benzoic acid D->E

Caption: Workflow for the sequential functionalization of this compound.

Troubleshooting_Logic decision decision solution solution start Low Yield or No Reaction q1 Is the reaction at the C-I position? start->q1 q2 Is there byproduct formation? q1->q2 Yes s1 Check catalyst activity and reagent quality. Increase temperature. q1->s1 No s2 Reduce temperature. Use milder catalyst. q2->s2 Yes, at C-Br q3 Dehalogenation? q2->q3 Yes, other s3 Change solvent/base. Optimize temperature. q3->s3 Yes s4 Use inert atmosphere. Reduce [CuI] (if applicable). q3->s4 No (Homocoupling)

Caption: Decision tree for troubleshooting regioselectivity issues.

References

large-scale synthesis challenges with 5-Bromo-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-iodobenzoic acid. Here, you will find detailed information to navigate challenges encountered during its large-scale synthesis and application in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary large-scale synthesis challenges for this compound?

A1: The primary challenges in the large-scale synthesis of this compound, typically produced via a Sandmeyer-type reaction from 2-amino-5-bromobenzoic acid, revolve around the handling of the intermediate diazonium salt, process safety, and product purification. Diazonium salts are notoriously unstable and can be explosive, requiring strict temperature control and immediate use in subsequent steps.[1][2][3] Managing the exothermicity of the diazotization reaction is critical on a large scale to prevent runaway reactions.[4] Furthermore, achieving high purity on an industrial scale can be challenging due to the formation of side products, such as phenols and azo compounds, which require robust purification methods to remove.[5][6]

Q2: What are the key safety precautions when handling diazonium salts in a pilot plant or industrial setting?

A2: The safe handling of diazonium salts is paramount. Key precautions include:

  • Strict Temperature Control: The diazotization reaction should be maintained at low temperatures, typically 0-5°C, to minimize the decomposition of the unstable diazonium salt.[2][5][7]

  • In Situ Consumption: Diazonium salts should be used immediately after their formation and never isolated or stored in a solid state.[3]

  • Stoichiometric Control: Use a stoichiometric amount of sodium nitrite (B80452) to avoid excess, which can lead to side reactions and safety hazards.[1][7]

  • Proper Venting: The reaction evolves nitrogen gas, so the reactor must be adequately vented to prevent pressure buildup.[1][7]

  • Quenching: Any unreacted diazonium salt should be quenched before workup and disposal.[1][7]

  • Material of Construction: Avoid contact of solid diazonium salts with metal spatulas or rough surfaces that can cause friction and detonation.[1][7]

Q3: What are the most common impurities in commercially produced this compound and how are they removed?

A3: Common impurities include the starting material (2-amino-5-bromobenzoic acid), the corresponding phenol (B47542) (5-bromo-2-hydroxybenzoic acid) formed from the decomposition of the diazonium salt, and potentially isomeric bromo-iodobenzoic acids if the starting material is not pure.[5][8] Purification on a large scale is typically achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or acetic acid/water.[6][9] The choice of solvent is critical to selectively precipitate the desired product while leaving impurities in the mother liquor. In some cases, a pH adjustment and extraction process may be used to remove acidic or basic impurities.[10]

Q4: What is the primary challenge when using this compound in palladium-catalyzed cross-coupling reactions?

A4: The primary challenge is achieving selective reaction at either the iodine or bromine position. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[11][12] This allows for selective functionalization at the 2-position (iodine) under milder conditions. However, achieving high selectivity can be difficult, and competing reactions at the bromine site or dehalogenation (loss of a halogen atom) can occur, leading to a mixture of products and reduced yield of the desired compound.[13][14]

Q5: How can I favor selective coupling at the iodine position in a Suzuki-Miyaura or Sonogashira reaction?

A5: To favor selective coupling at the more reactive iodine position, carefully control the reaction conditions. This typically involves using:

  • Milder reaction temperatures: Lower temperatures will favor the activation of the more labile C-I bond.

  • Catalyst systems with lower reactivity: Some palladium catalysts are more selective than others. Screening different palladium sources and ligands is often necessary.

  • Shorter reaction times: Stopping the reaction once the starting material is consumed can prevent further reaction at the C-Br bond.

Troubleshooting Guides

Large-Scale Synthesis of this compound
Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete diazotization.- Ensure the reaction temperature is strictly maintained between 0-5°C.[2] - Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating complete consumption of the amine.[5] - Ensure slow, controlled addition of the sodium nitrite solution to prevent localized warming.[3]
Premature decomposition of the diazonium salt.- Use the diazonium salt solution immediately after preparation.[3] - Ensure the receiving vessel for the Sandmeyer reaction is also pre-cooled.
Inefficient iodination.- Ensure an adequate excess of potassium iodide is used. - Control the temperature during the addition of the diazonium salt to the iodide solution to prevent side reactions. A gradual warm-up is often employed.[10]
Product is Dark/Oily Formation of azo-compound impurities or polymeric materials.- Maintain a low temperature during diazotization to suppress azo coupling. - Ensure efficient stirring to prevent localized high concentrations of reagents. - During workup, consider a wash with a reducing agent like sodium bisulfite to remove residual iodine.
Difficult Filtration Fine, poorly crystalline product.- Optimize the crystallization conditions. A slower cooling rate during recrystallization can lead to larger, more easily filterable crystals.[6] - Experiment with different recrystallization solvents or solvent mixtures.[6]
Cross-Coupling Reactions with this compound
Problem Potential Cause Troubleshooting Steps
Low Selectivity (Reaction at both Br and I) Reaction conditions are too harsh, activating the C-Br bond.- Lower the reaction temperature. - Reduce the reaction time and monitor the reaction progress closely by LC-MS or GC-MS. - Screen different palladium catalysts and ligands; some may offer higher selectivity.[15][16]
Dehalogenation (Loss of Br or I) Presence of a hydride source in the reaction mixture (e.g., solvent, base, or impurities).- Use anhydrous solvents and reagents. - Choose a base that is less likely to act as a hydride donor. - Lowering the reaction temperature can sometimes reduce the rate of dehalogenation.[13][14]
Low Conversion/Stalled Reaction Catalyst deactivation.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. - Use high-purity starting materials and reagents. - Consider using a more robust catalyst system.
Poor solubility of reagents.- Select a solvent system that ensures all reactants are in solution at the reaction temperature.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative lab-scale synthesis and should be adapted and optimized for larger-scale production with appropriate safety considerations.

Materials:

  • 2-Amino-5-bromobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (B78521) (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Diazotization:

    • In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-bromobenzoic acid (e.g., 3.9 g, 0.018 mol) in an aqueous solution of sodium hydroxide (e.g., 0.90 g in 55 mL water).[10]

    • Cool the solution to 0°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (e.g., 1.5 g, 0.022 mol) in water.

    • In a separate vessel, prepare a cooled (0°C) solution of concentrated hydrochloric acid (e.g., 6.4 mL) in water (e.g., 9 mL).[10]

    • Add the cold amine/nitrite solution dropwise to the stirred acid solution, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt suspension for an additional 30 minutes at 0°C.[10]

  • Iodination (Sandmeyer-type reaction):

    • In a separate reactor, dissolve potassium iodide (e.g., 4.5 g, 0.027 mol) in a mixture of water and a small amount of sulfuric acid.[10]

    • Slowly add the cold diazonium salt suspension to the potassium iodide solution. The temperature may be allowed to rise to 35-40°C during the addition.[10]

    • After the addition is complete, heat the mixture to approximately 90°C for 30-60 minutes to ensure complete decomposition of the diazonium salt and formation of the product.[10]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate of the crude product should form.

    • Filter the crude product and wash it with cold water.

    • To remove unreacted iodine and other impurities, the crude product can be dissolved in an aqueous sodium hydroxide solution, and any polymeric material can be separated by decantation.[10]

    • Acidify the clarified solution with concentrated hydrochloric acid to precipitate the purified this compound.[10]

    • The product can be further purified by recrystallization from a suitable solvent system, such as a methanol/water mixture.[10]

    • Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.

Yield and Purity Data (Representative Lab-Scale):

ParameterValueReference
Yield 60-87%[10]
Purity >98% (after recrystallization)[10]
Melting Point 161-163°CN/A

Visualizations

Large_Scale_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 2-Amino-5-bromobenzoic Acid diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization diazonium_salt Aryl Diazonium Salt (Unstable Intermediate) diazotization->diazonium_salt sandmeyer Sandmeyer-type Reaction (KI, heat) diazonium_salt->sandmeyer crude_product Crude this compound sandmeyer->crude_product dissolution Dissolution in Base (e.g., NaOH) crude_product->dissolution filtration1 Filtration/Decantation (Remove solid impurities) dissolution->filtration1 acidification Acidification (e.g., HCl) filtration1->acidification precipitation Precipitation acidification->precipitation filtration2 Filtration precipitation->filtration2 recrystallization Recrystallization (e.g., MeOH/H2O) filtration2->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the large-scale synthesis and purification of this compound.

Troubleshooting_Dehalogenation start Dehalogenation Observed in Cross-Coupling? check_temp Is Reaction Temperature High? start->check_temp Yes lower_temp Action: Lower Reaction Temperature check_temp->lower_temp Yes check_reagents Are Solvents/Reagents Anhydrous and Pure? check_temp->check_reagents No end Problem Mitigated lower_temp->end use_anhydrous Action: Use Anhydrous Solvents and High-Purity Reagents check_reagents->use_anhydrous No check_base Is the Base a Potential Hydride Donor? check_reagents->check_base Yes use_anhydrous->end change_base Action: Screen Alternative Bases (e.g., K2CO3, Cs2CO3) check_base->change_base Yes check_catalyst Is the Catalyst System Prone to Forming Pd-H? check_base->check_catalyst No change_base->end change_catalyst Action: Screen Different Ligands and Pd Sources check_catalyst->change_catalyst Yes change_catalyst->end

Caption: Troubleshooting guide for dehalogenation in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-iodobenzoic Acid and 2,5-dibromobenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a critical determinant in the successful synthesis of complex molecules. For drug development and materials science, substituted benzoic acids are foundational building blocks. This guide provides an objective, data-supported comparison of the reactivity of 5-Bromo-2-iodobenzoic acid and 2,5-dibromobenzoic acid, with a focus on their utility in palladium-catalyzed cross-coupling reactions. The primary distinction lies in the presence of different halogens (iodine and bromine) in this compound, which allows for chemoselective functionalization not easily achievable with the di-brominated analogue.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below. These properties are essential for determining appropriate solvents and reaction conditions.

PropertyThis compound2,5-dibromobenzoic acid
Molecular Formula C₇H₄BrIO₂[1][2]C₇H₄Br₂O₂[3]
Molecular Weight 326.91 g/mol [1][4]279.91 g/mol [3]
CAS Number 21740-00-1[1][2]610-71-9[3][5]
Appearance White to off-white crystalline solid[1]Off-white powder[6]
Melting Point 161-163 °C[4]156-159 °C
Solubility Limited solubility in water; soluble in organic solvents like ethanol, acetone, and DMF.[1]Soluble in methanol.

Comparative Reactivity in Cross-Coupling Reactions

The synthetic utility of an aryl halide is largely defined by its reactivity in cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed reactions is governed by the carbon-halogen (C-X) bond strength, following the trend: C-I < C-Br < C-Cl.[7][8] This weaker C-I bond undergoes the rate-limiting oxidative addition step to the palladium(0) catalyst more readily than the C-Br bond.[7]

This compound: A Tool for Sequential Functionalization

The key strategic advantage of this compound is the differential reactivity of its C-I and C-Br bonds.[9] The C-I bond, being significantly more reactive, can be selectively targeted in cross-coupling reactions under milder conditions, leaving the C-Br bond untouched for subsequent transformations.[9] This "orthogonal" reactivity is a powerful tool for the controlled, stepwise assembly of highly substituted and complex molecular architectures.[9]

2,5-dibromobenzoic Acid: Challenges in Selectivity

In 2,5-dibromobenzoic acid, both reactive sites are C-Br bonds. While the electronic and steric environment of the two bromine atoms differs slightly (one is ortho to the carboxylic acid, the other is meta), achieving selective mono-functionalization can be challenging. Reactions often yield a mixture of mono-substituted isomers and di-substituted products, complicating purification and reducing the yield of the desired compound.

Illustrative Performance in Key Cross-Coupling Reactions

The following tables summarize the expected outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data is illustrative of general trends and highlights the chemoselectivity achievable with this compound.

Table 1: Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerProduct(s)Typical Yield
This compoundPhenylboronic acid5-Bromo-2-phenylbenzoic acid>90% (selective)
2,5-dibromobenzoic acidPhenylboronic acidMixture of 2-bromo-5-phenylbenzoic acid, 5-bromo-2-phenylbenzoic acid, and 2,5-diphenylbenzoic acidVariable

Table 2: Sonogashira Coupling

Starting MaterialCoupling PartnerProduct(s)Typical Yield
This compoundPhenylacetylene5-Bromo-2-(phenylethynyl)benzoic acid>85% (selective)
2,5-dibromobenzoic acidPhenylacetyleneMixture of mono- and di-alkynylated productsVariable

Table 3: Buchwald-Hartwig Amination

Starting MaterialCoupling PartnerProduct(s)Typical Yield
This compoundMorpholine5-Bromo-2-(morpholino)benzoic acid>80% (selective)
2,5-dibromobenzoic acidMorpholineMixture of mono- and di-aminated productsVariable

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reagents & Equipment:

    • Aryl halide (1.0 eq)

    • Boronic acid (1.1–1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

    • Schlenk tube or round-bottom flask, magnetic stirrer, heating mantle, condenser.

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, boronic acid, and base.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst to the reaction vessel.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80–110°C) for the specified time (e.g., 4–24 hours), monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • Reagents & Equipment:

    • Aryl halide (1.0 eq)

    • Terminal alkyne (1.2–2.0 eq)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

    • Copper(I) co-catalyst (e.g., CuI, 2-10 mol%)

    • Base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)

    • Solvent (e.g., THF or DMF)

    • Schlenk tube or round-bottom flask, magnetic stirrer.

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

    • Add the degassed solvent and base, followed by the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with aqueous ammonium (B1175870) chloride and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reagents & Equipment:

    • Aryl halide (1.0 eq)

    • Amine (1.1–1.5 eq)

    • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

    • Phosphine ligand (if not using a precatalyst)

    • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.5-2.5 eq)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Glovebox or Schlenk line, sealed reaction vessel.

  • Procedure:

    • Inside a glovebox, add the aryl halide, amine (if solid), base, and palladium precatalyst to a dry reaction vessel.

    • Add the degassed solvent, and if the amine is a liquid, add it via syringe.

    • Seal the vessel and heat with vigorous stirring at the desired temperature (e.g., 80-110°C) for the required time.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, carefully quench the reaction (if a strong base was used), dilute with an organic solvent, and filter through celite.

    • Perform an aqueous workup, dry the organic phase, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing Workflows and Mechanisms

Diagrams are provided to illustrate the logical workflows and chemical principles discussed.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) vessel Add to Dry Reaction Vessel reagents->vessel inert Establish Inert Atmosphere (Ar/N2 Purge) vessel->inert catalyst Add Pd Catalyst / Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench & Dilute cool->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for a cross-coupling reaction.

G Pd0 Pd(0)L2 OA_complex Ar-Pd(II)-X(L2) Pd0->OA_complex + Ar-X Oxidative Addition (Faster for C-I) Trans_complex Ar-Pd(II)-R(L2) OA_complex->Trans_complex + R-M Transmetalation Trans_complex->Pd0 Reductive Elimination (forms Ar-R)

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

G start This compound step1 Selective Reaction at C-I (e.g., Suzuki Coupling with R1-B(OH)2) start->step1 intermediate 5-Bromo-2-R1-benzoic acid step1->intermediate step2 Reaction at C-Br (e.g., Buchwald-Hartwig with R2-NH2) intermediate->step2 final 5-(R2-NH)-2-R1-benzoic acid (Disubstituted Product) step2->final

Caption: Sequential functionalization strategy for this compound.

Conclusion

For researchers engaged in the synthesis of complex organic molecules, the choice between this compound and 2,5-dibromobenzoic acid has significant strategic implications. This compound emerges as a superior building block due to the orthogonal reactivity of its carbon-iodine and carbon-bromine bonds. This feature enables reliable, selective, and sequential cross-coupling reactions, providing a clear and efficient pathway to complex, highly substituted aromatic compounds. In contrast, the similar reactivity of the two bromine atoms in 2,5-dibromobenzoic acid often leads to challenges in controlling selectivity, resulting in product mixtures and lower yields of specific isomers. Therefore, for syntheses requiring precise control over substituent placement, this compound is the more versatile and powerful synthetic tool.

References

Chemoselectivity in Cross-Coupling Reactions: A Comparative Guide to 5-Bromo-2-iodobenzoic Acid and 2-bromo-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of dihalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. Among the vast array of available building blocks, 5-Bromo-2-iodobenzoic acid and its isomer, 2-bromo-5-iodobenzoic acid, offer unique opportunities for selective, stepwise transformations. This guide provides an objective comparison of their chemoselectivity in palladium-catalyzed cross-coupling reactions, supported by established reactivity principles and illustrative experimental data.

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the primary determinant of chemoselectivity in these substrates. In palladium-catalyzed cross-coupling reactions, the generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[1] This trend is principally governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to the rate-determining oxidative addition step in the catalytic cycle.[2] This inherent difference allows for the selective functionalization of the iodine-bearing position under milder conditions, while the bromine-bearing position remains available for subsequent transformations under more forcing conditions.[3]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of the C-I bond allows for selective coupling at the iodine-substituted position in both this compound and 2-bromo-5-iodobenzoic acid.

Table 1: Predicted Performance in Selective Suzuki-Miyaura Coupling

FeatureThis compound2-bromo-5-iodobenzoic AcidRationale
Reactive Site C-I at C2 (ortho to COOH)C-I at C5 (para to COOH)The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition.[4]
Expected Yield Good to ExcellentGood to ExcellentHigh efficiency is characteristic of Suzuki couplings with aryl iodides.
Reaction Conditions Milder (lower temperature, shorter time)Milder (lower temperature, shorter time)The high reactivity of the C-I bond allows for less stringent conditions compared to C-Br activation.
Potential Issues Potential for steric hindrance from the ortho-carboxylic acid group.Less steric hindrance at the para position.The proximity of the bulky carboxylic acid group in the ortho position may influence the approach of the catalyst and coupling partner.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of a Dihaloaromatic Substrate

This protocol is a representative example for the selective Suzuki-Miyaura coupling at the iodo-position of a bromo-iodo-substituted aromatic compound.

Materials:

  • This compound or 2-bromo-5-iodobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (B28343) (8 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add the dihalobenzoic acid, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene, ethanol, and water. Degas the mixture by bubbling with the inert gas for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.

  • Heat the reaction mixture to 80°C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the C-I bond exhibits significantly higher reactivity, allowing for selective alkynylation.

Table 2: Predicted Performance in Selective Sonogashira Coupling

FeatureThis compound2-bromo-5-iodobenzoic AcidRationale
Reactive Site C-I at C2C-I at C5The C-I bond is more susceptible to oxidative addition by the palladium catalyst than the C-Br bond.
Expected Yield GoodGoodSonogashira couplings with aryl iodides are generally high-yielding.
Reaction Conditions Mild (often room temperature to 60°C)Mild (often room temperature to 60°C)The high reactivity of the C-I bond facilitates the reaction under gentle conditions.
Potential Issues Homocoupling of the alkyne (Glaser coupling).Homocoupling of the alkyne (Glaser coupling).This is a common side reaction in Sonogashira couplings, which can be minimized by using copper-free conditions or careful control of reaction parameters.

Experimental Protocol: Selective Sonogashira Coupling of a Dihaloaromatic Substrate

This protocol provides a general procedure for the selective Sonogashira coupling at the iodo-position.

Materials:

  • This compound or 2-bromo-5-iodobenzoic acid (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Triethylamine (B128534) (2.0 mmol)

  • Anhydrous and degassed THF (10 mL)

Procedure:

  • To a dry round-bottom flask, add the dihalobenzoic acid.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add THF and triethylamine under the inert atmosphere.

  • Add the PdCl₂(PPh₃)₂ and CuI catalysts.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 50-60°C and stir for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The chemoselectivity again favors the more reactive C-I bond.

Table 3: Predicted Performance in Selective Buchwald-Hartwig Amination

FeatureThis compound2-bromo-5-iodobenzoic AcidRationale
Reactive Site C-I at C2C-I at C5The C-I bond undergoes oxidative addition more readily than the C-Br bond.
Expected Yield Good to ExcellentGood to ExcellentModern Buchwald-Hartwig protocols are highly efficient for aryl iodides.
Reaction Conditions Typically requires elevated temperatures (80-110°C) and a strong base.Typically requires elevated temperatures (80-110°C) and a strong base.The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial for high efficiency.[5]
Potential Issues The acidic proton of the carboxylic acid can interfere with the strong base used in the reaction. Protection of the carboxylic acid may be necessary.The acidic proton of the carboxylic acid can interfere with the strong base used in the reaction. Protection of the carboxylic acid may be necessary.Strong bases like sodium tert-butoxide can deprotonate the carboxylic acid, potentially affecting the reaction outcome.

Experimental Protocol: Selective Buchwald-Hartwig Amination of a Dihaloaromatic Substrate

This is a general protocol for the selective amination at the iodo-position. Protection of the carboxylic acid group (e.g., as a methyl or ethyl ester) may be required.

Materials:

  • Ester of this compound or 2-bromo-5-iodobenzoic acid (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and sodium tert-butoxide to a dry Schlenk tube.

  • Add the dihalo-ester and the amine.

  • Add toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100°C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Alkynylated Product Reductive Elimination->Ar-C≡CR Ar-X Aryl Halide Ar-X->Oxidative Addition Cu-C≡CR Cu-C≡CR Cu-C≡CR->Transmetalation CuX CuX Alkyne Activation Alkyne Activation CuX->Alkyne Activation Alkyne Activation->Cu-C≡CR R-C≡CH Terminal Alkyne R-C≡CH->Alkyne Activation Base Base Base->Alkyne Activation Experimental_Workflow Start Start Reaction Setup Reaction Setup (Reactants, Solvent, Base) Start->Reaction Setup Inert Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reaction Setup->Inert Atmosphere Catalyst Addition Add Palladium Catalyst and Ligand Inert Atmosphere->Catalyst Addition Heating and Stirring Heat and Stir (Monitor by TLC/LC-MS) Catalyst Addition->Heating and Stirring Workup Aqueous Workup (Extraction) Heating and Stirring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

References

A Comparative Guide to Palladium Catalysts for the Selective Coupling of 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. 5-Bromo-2-iodobenzoic acid is a versatile building block, offering two distinct halogen atoms for selective palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds (C-I > C-Br) allows for chemoselective functionalization at the 2-position. This guide provides a comparative overview of various palladium catalyst systems for the selective coupling at the C-I bond of this compound, with supporting data extrapolated from studies on analogous substrates.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst and associated ligands is critical for achieving high yields and selectivity. The following table summarizes the expected performance of different catalyst systems for various coupling reactions of this compound. The data is based on results obtained with structurally similar substrates containing iodo and bromo functionalities.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Suzuki-Miyaura Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O10012~85A standard, reliable catalyst for Suzuki couplings.[1]
PdCl₂(dppf)4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane908~92Highly effective for sterically hindered and electron-rich or -poor substrates.[2]
Pd(OAc)₂ / SPhos3-Fluorophenylboronic acidK₃PO₄DMF1106~78Broadly applicable for aryl bromides and iodides, tolerates various functional groups.[2]
Sonogashira PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NDMF804-6HighThe classic and effective combination for Sonogashira couplings.[3][4]
Pd(PPh₃)₄ / CuITerminal AlkynePiperidineWaterRTHighMilder conditions can be achieved with this system.[5]
Heck Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NDMF100-12018GoodEffective for the coupling of aryl halides with alkenes.[6][7]
Pd(OAc)₂AcrylamideEt₃NMeCNReflux-~41Can proceed in the absence of a phosphine (B1218219) ligand with certain substrates.[8]
Buchwald-Hartwig Pd₂(dba)₃ / XantphosMorpholineCs₂CO₃Toluene100-11012-24HighA versatile method for forming C-N bonds.[4][9]
Pd(OAc)₂ / tBuBrettPhosPrimary/Secondary AmineNaOtBuToluene100-HighEffective for the amination of various aryl bromides.[10]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the selective coupling at the 2-position of this compound.

General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).[9] The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and the mixture is heated at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12 hours).[9] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[1]

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and a terminal alkyne (1.2 mmol) in a degassed solvent (e.g., DMF, 10 mL) is added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%), followed by a base (e.g., Et₃N, 3.0 equiv).[6] The mixture is stirred under an inert atmosphere at a specified temperature (e.g., 80 °C) for a certain period (e.g., 4-6 hours).[4] After cooling, the reaction is quenched with an aqueous solution of NH₄Cl, and the mixture is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed in vacuo. The product is isolated by column chromatography.[4]

General Procedure for Heck Coupling

In a sealed tube, combine this compound (1.0 mmol), an alkene (e.g., styrene, 1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., P(o-tol)₃, 4 mol%).[6] Add a base (e.g., Et₃N, 2.0 mmol) and an anhydrous solvent (e.g., DMF, 5 mL).[7] The tube is sealed and the mixture is heated to a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 18 hours).[6][7] After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

To a reaction vessel are added this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 mmol).[9] The vessel is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to a specified temperature (e.g., 100-110 °C) for a designated time (e.g., 12-24 hours).[4] After cooling, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography to yield the pure product.[1]

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Reactant Preparation (this compound, Coupling Partner, Base) B Inert Atmosphere (Evacuate & Backfill with N₂ or Ar) A->B C Catalyst & Solvent Addition (Palladium Catalyst, Ligand, Anhydrous Solvent) B->C D Reaction (Heating & Stirring) C->D E Work-up (Quenching, Extraction, Drying) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C [R-Pd(II)Ln-X] B->C D Transmetalation (Suzuki) / Amine Coordination (Buchwald-Hartwig) / Alkyne Coordination (Sonogashira/Heck) C->D E [R-Pd(II)Ln-R'] D->E F Reductive Elimination E->F F->A G R-R' F->G H Ar-X H->B I Coupling Partner I->D

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Unlocking Molecular Complexity: A Comparative Guide to the Orthogonal Reactivity of 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic and selective functionalization of aromatic scaffolds is a cornerstone of modern synthesis. 5-Bromo-2-iodobenzoic acid stands out as a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of its orthogonal reactivity, supported by experimental data, to enable the rational design of complex molecular architectures.

The key to the synthetic utility of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more labile and therefore more reactive than the C-Br bond.[1][2] This reactivity difference (I > Br) allows for the selective functionalization of the iodine-bearing position under milder conditions, while the bromine atom remains available for a subsequent transformation under more forcing conditions. This powerful one-pot, two-step synthetic strategy streamlines the synthesis of highly substituted benzoic acid derivatives, saving time and resources.

Performance in Sequential Cross-Coupling Reactions

EntryReaction StepCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Step 1: Sonogashira Coupling (at the C-I position)PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT295
2Step 2: Suzuki Coupling (at the C-Br position)Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801288

Data is illustrative and based on analogous reactions with 5-bromo-3-iodoindole derivatives. Yields are for the respective steps.

Experimental Protocols

The following are generalized protocols for performing sequential Sonogashira and Suzuki cross-coupling reactions on this compound, based on established methodologies.

Step 1: Selective Sonogashira Coupling at the C-2 Position (Iodide)

Objective: To selectively couple a terminal alkyne at the more reactive C-I bond of this compound.

Materials:

Procedure:

  • To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous THF, followed by triethylamine (2.0 equiv.).

  • To the stirred solution, add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture can be carried forward to the next step or worked up by removing the solvent, followed by an aqueous workup and purification by column chromatography.

Step 2: Suzuki Coupling at the C-5 Position (Bromide)

Objective: To couple an aryl or vinyl group at the remaining C-Br bond of the 2-alkynyl-5-bromobenzoic acid derivative.

Materials:

  • 2-alkynyl-5-bromobenzoic acid (from Step 1)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME) and water

Procedure:

  • To a flask containing the crude or purified 2-alkynyl-5-bromobenzoic acid (1.0 equiv.), add the arylboronic acid (1.5 equiv.) and sodium carbonate (2.0 equiv.).

  • Add a mixture of DME and water (e.g., 4:1).

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by column chromatography.

Visualizing the Orthogonal Reactivity

The concept of orthogonal reactivity and the sequential nature of the functionalization of this compound can be visualized through the following diagrams.

Orthogonal_Reactivity start This compound step1 Selective Reaction at C-I Bond (milder conditions) start->step1 intermediate 2-Substituted-5-bromobenzoic Acid step1->intermediate step2 Reaction at C-Br Bond (harsher conditions) intermediate->step2 product 2,5-Disubstituted Benzoic Acid step2->product

Caption: Orthogonal reactivity of this compound.

Sequential_Coupling_Workflow sub { Starting Material | this compound} process1 Step 1: Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT sub->process1 reagent1 { Reagent 1 | Terminal Alkyne} reagent1->process1 reagent2 { Reagent 2 | Arylboronic Acid} process2 Step 2: Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C reagent2->process2 intermediate Intermediate 2-Alkynyl-5-bromobenzoic Acid process1->intermediate intermediate->process2 product { Final Product | 2-Alkynyl-5-arylbenzoic Acid} process2->product

Caption: Workflow for sequential Sonogashira-Suzuki coupling.

References

A Comparative Guide to the Sonogashira Coupling of 5-Bromo-2-iodobenzoic Acid and Other Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. This guide provides a detailed comparison of the Sonogashira coupling performance of 5-Bromo-2-iodobenzoic acid with other aryl halides, supported by experimental data and protocols.

The reactivity of aryl halides in the Sonogashira coupling is critically dependent on the nature of the halogen substituent. The established trend for reactivity follows the order of I > OTf > Br > Cl. This hierarchy is a direct consequence of the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, the initial step in the catalytic cycle.

In the case of dihalogenated substrates such as this compound, this reactivity difference allows for selective functionalization. The Sonogashira coupling will preferentially occur at the more reactive C-I bond, leaving the C-Br bond intact for potential subsequent transformations.

Performance Comparison

The following table summarizes the performance of the Sonogashira coupling of a derivative of this compound, 5-bromo-2-iodo-N-morpholinebenzamide, with various terminal alkynes. This data is juxtaposed with typical yields observed for other common aryl halides to provide a comparative perspective.

Aryl HalideAlkyneCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
5-Bromo-2-iodo-N-morpholinebenzamide 4-EthynylanisolePdCl₂(PPh₃)₂ / CuIDMFEt₃NRT1272[1]
5-Bromo-2-iodo-N-morpholinebenzamide 4-Ethynyl-N,N-dimethylanilinePdCl₂(PPh₃)₂ / CuIDMFEt₃NRT1272[1]
5-Bromo-2-iodo-N-morpholinebenzamide 4-EthynylbenzonitrilePdCl₂(PPh₃)₂ / CuIDMFEt₃NRT1243[1]
5-Bromo-2-iodo-N-morpholinebenzamide 1-Ethynyl-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIDMFEt₃NRT1242[1]
4-IodotoluenePhenylacetylene5% Pd on Alumina / 0.1% Cu₂O on AluminaTHF-DMA (9:1)-7572<2 (Batch), 60 (Flow)[2]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂Ionic Liquid-55385[3]
1-Bromo-2-ethynylbenzeneIodobenzene5% Pd on Alumina / 0.1% Cu₂O on AluminaTHF-DMA (9:1)-80-50[2]
5-BromoindolePhenylacetylenePd₂(dba)₃ / XPhosDioxaneCs₂CO₃1001285

Experimental Protocols

Selective Sonogashira Coupling of 5-Bromo-2-iodo-N-morpholinebenzamide[1]

A solution of 5-bromo-2-iodo-N-morpholinebenzamide (1.0 eq), the terminal alkyne (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq) in a mixture of DMF and Et₃N (2:1) is stirred at room temperature for 12 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

General Procedure for Sonogashira Coupling of an Aryl Bromide[4]

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv). Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. Under the inert atmosphere, add anhydrous THF (10 mL) and degassed triethylamine (B128534) (2.0 mmol, 2.0 equiv). To the stirred solution, add Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and Copper(I) iodide (0.05 mmol, 5 mol%). Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture. Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous ammonium (B1175870) chloride and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

Visualizing the Reaction

To better understand the underlying processes, the following diagrams illustrate the Sonogashira coupling mechanism and a typical experimental workflow.

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide R¹-X aryl_halide->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation cu_acetylide R²-C≡C-Cu cu_acetylide->transmetalation cu_x CuX cu_acetylide->cu_x + HX pd_alkynyl R¹-Pd(II)L₂-C≡C-R² transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-C≡C-R² reductive_elimination->product cu_x->cu_acetylide + R²-C≡C-H + Base alkyne R²-C≡C-H cu_cycle Copper Cycle base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start: Assemble Reaction Vessel reagents Add Aryl Halide, Pd Catalyst, CuI start->reagents inert Establish Inert Atmosphere (e.g., Ar, N₂) reagents->inert solvent_base Add Anhydrous Solvent and Base inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Heat and Stir (Monitor by TLC/GC) alkyne->reaction workup Reaction Work-up: - Quench - Extract - Wash reaction->workup purification Purification: Column Chromatography workup->purification product Isolate Pure Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

A Comparative Guide to the Kinetic Profiles of Cross-Coupling Reactions with 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of various palladium-catalyzed cross-coupling reactions involving 5-bromo-2-iodobenzoic acid. Due to the limited availability of specific kinetic data for this particular substrate, this document leverages established principles of reactivity and data from analogous dihaloaromatic systems to offer a predictive framework for reaction performance. The primary focus is on the chemoselective functionalization of the C-I versus the C-Br bond, a critical aspect in the synthetic utility of this versatile building block.

Introduction to Chemoselectivity in Dihaloarenes

This compound presents two distinct reactive sites for cross-coupling reactions: the carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl > F.[1] This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group. Consequently, the C-I bond in this compound is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 2-position under carefully controlled conditions.

Comparative Kinetic Data of Cross-Coupling Reactions

Cross-Coupling Reaction Typical Substrates for Comparison Expected Relative Rate at C-I Bond Expected Chemoselectivity (C-I vs. C-Br) Key Factors Influencing Kinetics
Suzuki-Miyaura Coupling 2,5-dibromo-3-methylthiophene, 1-bromo-4-iodobenzeneFastHigh, especially at lower temperatures and with less reactive boronic acids.[2][3]Nature of the boronic acid, base, solvent, and palladium ligand.[4]
Sonogashira Coupling 1-bromo-4-iodobenzene, various aryl dihalidesVery FastVery High, often proceeds at room temperature for the C-I bond.[5][6]Copper(I) co-catalyst, amine base, palladium ligand, and temperature.
Heck Reaction Styrene with iodobenzene (B50100) vs. bromobenzeneModerate to FastHigh, selective olefination at the C-I position is generally achievable.[7][8]Base, solvent, temperature, and nature of the olefin.
Buchwald-Hartwig Amination 5-bromo-2-chloropyridine, various dihaloarenesModerateHigh, selective amination at the C-I bond is expected.[1][9]Ligand structure, base strength, and reaction temperature.[10]

Experimental Protocols for Kinetic Analysis

A generalized protocol for monitoring the kinetics of a cross-coupling reaction with this compound is provided below. This can be adapted for specific reaction types and analytical methods.

Objective: To determine the initial reaction rate, chemoselectivity, and catalyst turnover frequency (TOF) for the cross-coupling of this compound.

Materials:

  • This compound

  • Coupling partner (e.g., phenylboronic acid, phenylacetylene, styrene, or morpholine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (for Sonogashira coupling)

  • Base (e.g., K₂CO₃, Et₃N, NaOtBu)

  • Anhydrous and degassed solvent (e.g., THF, DMF, toluene)

  • Internal standard (e.g., dodecane, naphthalene)

  • Quenching solution (e.g., cold diethyl ether, dilute HCl)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Thermostatted reaction vessel

  • Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS), or High-performance liquid chromatograph (HPLC)

  • In-situ monitoring equipment (optional, e.g., ReactIR, NMR)

Procedure:

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and any co-catalysts/ligands.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the base and the coupling partner.

  • Initiation and Sampling: Add the internal standard. Initiate the reaction by bringing the mixture to the desired temperature. Immediately take the first sample (t=0) and quench it.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately in a vial containing a quenching solution.

  • Sample Analysis: Analyze the quenched samples by GC, GC-MS, or HPLC to determine the concentrations of the starting material, the mono-substituted product (at the iodo position), the di-substituted product, and any byproducts relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the initial slope of this curve. Chemoselectivity is calculated from the ratio of the mono-substituted to the di-substituted product at various time points. The Turnover Frequency (TOF) can be calculated using the formula: TOF = (moles of product) / (moles of catalyst × time).[11][12]

Visualizations

The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical workflow for kinetic analysis.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)(R)L_n OA_complex->TM_complex Transmetalation (R-M) Product Ar-R TM_complex->Product Reductive Elimination Catalyst_Regen Pd(0)L_n TM_complex->Catalyst_Regen

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_1 Kinetic Analysis Workflow A Reaction Setup (Inert Atmosphere) B Reaction Initiation (t=0) A->B C Time-course Sampling & Quenching B->C D Instrumental Analysis (GC/HPLC/NMR) C->D E Data Processing (Concentration vs. Time) D->E F Kinetic Parameter Determination E->F

Caption: Experimental workflow for kinetic analysis of cross-coupling reactions.

References

Assessing the Steric Hindrance of the Carboxylic Group in 5-Bromo-2-iodobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The steric hindrance of a carboxylic acid group plays a pivotal role in its chemical reactivity and biological activity. In the case of 5-Bromo-2-iodobenzoic acid, the presence of a bulky iodine atom in the ortho position to the carboxylic acid group induces significant steric effects. This guide provides a comparative analysis of the steric hindrance in this compound against other substituted benzoic acids, supported by experimental data and theoretical insights.

The Ortho Effect: A Dominant Factor

The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position of a benzoic acid derivative influences its acidity and reactivity in a manner not solely attributable to its electronic properties. This effect is largely driven by steric hindrance, which forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring.[1][2][3] This disruption in planarity inhibits the resonance between the carboxyl group and the aromatic ring, a key factor in the acidity of the molecule.[3]

In this compound, the large van der Waals radius of the iodine atom ortho to the carboxylic acid group leads to a pronounced ortho effect. This steric clash is a critical determinant of the molecule's chemical behavior.

Comparative Analysis of Acidity

A common method to quantify the steric and electronic effects of substituents on a carboxylic acid is by measuring its acid dissociation constant (pKa). The ortho effect typically leads to an increase in the acidity (a lower pKa value) of benzoic acids, regardless of whether the ortho substituent is electron-donating or electron-withdrawing.[3][4] This is because the steric hindrance that forces the carboxyl group out of the ring plane is the dominant effect.

Table 1: Comparison of pKa Values for Substituted Benzoic Acids in Water

CompoundSubstituent PositionpKaPrimary Effect
Benzoic AcidUnsubstituted4.20Reference
2-Iodobenzoic AcidOrtho2.86Strong Ortho (Steric) Effect
3-Iodobenzoic AcidMeta3.86Inductive Effect
4-Iodobenzoic AcidPara4.05Inductive and Resonance Effects
2-Bromobenzoic AcidOrtho2.85Strong Ortho (Steric) Effect
2-Chlorobenzoic AcidOrtho2.94Strong Ortho (Steric) Effect
2-Fluorobenzoic AcidOrtho3.27Weaker Ortho (Steric) Effect

Note: pKa values are approximate and can vary slightly with experimental conditions. Data compiled from various sources on the acidity of substituted benzoic acids.

The data in Table 1 clearly illustrates the ortho effect. The pKa of 2-iodobenzoic acid is significantly lower (more acidic) than its meta and para isomers, and also lower than benzoic acid itself. The bromine at the 5-position in this compound is expected to have a minor electronic effect on the acidity compared to the dominant steric effect of the ortho iodine.

Impact on Reactivity: Esterification Kinetics

Steric hindrance significantly impacts the rates of reactions involving the carboxylic acid group, such as esterification. The bulky ortho substituent can shield the carboxylic acid from attack by a nucleophile (e.g., an alcohol), thereby slowing down the reaction rate.

Table 2: Relative Esterification Rates of Substituted Benzoic Acids

CompoundRelative RateDominant Factor
Benzoic Acid1.00Baseline
4-Nitrobenzoic Acid> 1.00Electronic (Electron-withdrawing)
2-Methylbenzoic Acid< 1.00Steric Hindrance
2,6-Dimethylbenzoic Acid<< 1.00Significant Steric Hindrance
This compoundExpected to be << 1.00Significant Steric Hindrance

Experimental Protocols

1. Determination of pKa by Titration

A standard method to determine the pKa of a carboxylic acid is through potentiometric titration.

  • Protocol:

    • Accurately weigh a sample of the substituted benzoic acid (e.g., 0.1 mmol) and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

    • Plot the pH of the solution as a function of the volume of NaOH added.

    • The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[5]

2. Esterification Kinetics

The rate of esterification can be monitored by tracking the disappearance of the carboxylic acid or the appearance of the ester product over time.

  • Protocol:

    • In a thermostated reactor, combine the carboxylic acid, an alcohol (e.g., methanol), and an acid catalyst (e.g., sulfuric acid).

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a base).

    • Analyze the concentration of the carboxylic acid in the aliquot by titration with a standardized base.

    • Plot the concentration of the carboxylic acid versus time to determine the reaction rate and rate constant.[6][7][8]

Visualizing Steric Hindrance and its Consequences

The following diagrams illustrate the concepts discussed.

Steric_Hindrance cluster_planar Benzoic Acid (Planar) cluster_nonplanar This compound (Non-Planar) Benzoic_Acid Carboxylic group is co-planar with the benzene ring Resonance Resonance Stabilization Benzoic_Acid->Resonance Allows for Ortho_Iodine Bulky Ortho Iodine Steric_Hindrance Steric Hindrance Ortho_Iodine->Steric_Hindrance Carboxyl_Group Carboxylic Group Carboxyl_Group->Steric_Hindrance Twisting Twisting out of plane Steric_Hindrance->Twisting Inhibited_Resonance Inhibited Resonance Twisting->Inhibited_Resonance

Caption: Steric hindrance in this compound.

Experimental_Workflow cluster_pka pKa Determination cluster_kinetics Esterification Kinetics Dissolve Dissolve Acid Titrate Titrate with Base Dissolve->Titrate Monitor Monitor pH Titrate->Monitor Plot Plot pH vs. Volume Monitor->Plot Determine_pKa Determine pKa at 1/2 equivalence point Plot->Determine_pKa React React Acid, Alcohol, & Catalyst Sample Take Aliquots over time React->Sample Quench Quench Reaction Sample->Quench Analyze Analyze [Acid] Quench->Analyze Determine_Rate Determine Rate Constant Analyze->Determine_Rate

Caption: Workflow for assessing steric effects.

Conclusion

The steric hindrance imparted by the ortho-iodine atom in this compound is the most significant factor governing the reactivity of its carboxylic acid group. This is manifested in its increased acidity (lower pKa) and a predicted decrease in the rate of reactions such as esterification when compared to its meta and para isomers, as well as unsubstituted benzoic acid. The principles of the ortho effect provide a robust framework for understanding and predicting the chemical behavior of this and similarly substituted aromatic carboxylic acids. The differential reactivity of the C-I and C-Br bonds further adds to the synthetic utility of this molecule, allowing for selective functionalization.[9] Researchers and drug development professionals can leverage this understanding to design synthetic routes and to modulate the physicochemical properties of molecules incorporating this structural motif.

References

A Researcher's Guide to Phosphine Ligands for the Suzuki-Miyaura Coupling of 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction offers a powerful tool for this purpose, and the choice of phosphine (B1218219) ligand is paramount in achieving high yields and regioselectivity. This guide provides a comparative overview of phosphine ligands for the Suzuki reaction of 5-bromo-2-iodobenzoic acid, a versatile building block in medicinal chemistry and materials science.

The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound allows for selective cross-coupling reactions. In palladium-catalyzed Suzuki reactions, the C-I bond is significantly more reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst. The selection of an appropriate phosphine ligand is crucial to maximize the yield of the desired mono-arylated product at the 2-position while minimizing side reactions.

Performance Comparison of Phosphine Ligands

The following table summarizes the performance of common phosphine ligands in Suzuki-Miyaura reactions of aryl halides, with a focus on substrates that share key features with this compound, such as the presence of multiple halogen atoms or a carboxylic acid group.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)SubstrateNotes
SPhos Pd(OAc)₂K₃PO₄Toluene (B28343)/H₂O10012>955-Bromo-2-[(4-bromobenzyl)oxy]benzaldehydeBroadly applicable for aryl bromides and tolerates various functional groups.[1]
XPhos Pd₂(dba)₃K₂CO₃1,4-Dioxane801690-985-Bromo-2-[(4-bromobenzyl)oxy]benzaldehydeEffective for sterically hindered and electron-rich or -poor substrates.[1]
P(t-Bu)₃ Pd(OAc)₂K₃PO₄Dioxane802984-ChlorotolueneDemonstrates high activity for less reactive aryl chlorides.
Pd(dppf)Cl₂ -K₂CO₃DME802High Yield5-Bromo-1-ethyl-1H-indazoleEffective for the coupling of bromo-substituted heterocycles.
JackiePhos Pd(OAc)₂Cs₂CO₃Toluene602481 (C2 selectivity)2,4-DibromoanisoleElectron-deficient ligand promoting selectivity in dihaloarenes.
PPh₃ Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9512-24Moderate5-Bromo-2-chlorobenzo[d]thiazoleA standard, less bulky ligand, may require longer reaction times.

Note: The data presented is a compilation from various sources for comparative purposes. Direct comparison should be made with caution due to differing reaction conditions and substrates. The primary goal of this table is to provide a starting point for ligand screening and optimization for the Suzuki reaction of this compound, where selective coupling at the C-I bond is desired.

Experimental Protocols

Detailed experimental procedures are critical for the successful and reproducible synthesis of the desired cross-coupling products. Below are representative protocols for Suzuki-Miyaura reactions that can be adapted for the specific case of this compound.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: To the Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water, 10:1 v/v, 5.5 mL) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).

  • Work-up and Analysis: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-bromo-2-arylbenzoic acid.

Visualizing the Suzuki-Miyaura Coupling Workflow

To provide a clear understanding of the experimental process and the underlying catalytic cycle, the following diagrams are presented.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Weigh Reactants: - this compound - Arylboronic acid - Base Setup Combine all components under inert atmosphere Reactants->Setup Catalyst Prepare Catalyst System: - Palladium Precursor - Phosphine Ligand Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir for specified time Setup->Heating Monitoring Monitor reaction progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench reaction Monitoring->Quench Reaction Complete Extraction Extract with organic solvent Quench->Extraction Purification Purify by column chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-I Pd0->PdII_Aryl PdII_Trans R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Product R¹-R² PdII_Trans->Product Reductive Elimination Reactant1 R¹-I (this compound) Reactant1->PdII_Aryl Oxidative Addition Reactant2 R²-B(OH)₂ (Arylboronic acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selective Suzuki-Miyaura cross-coupling of this compound at the C-I position is a highly valuable transformation for the synthesis of complex aromatic compounds. The choice of phosphine ligand is a critical parameter that dictates the efficiency of this reaction. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are excellent starting points for optimization due to their proven efficacy in challenging cross-coupling reactions. The provided experimental protocols and workflows offer a solid foundation for researchers to develop robust and high-yielding synthetic routes. Further screening of ligands and optimization of reaction conditions will be key to achieving the desired outcomes for specific substrate combinations.

References

Unlocking Molecular Complexity: A Comparative Analysis of C-I vs. C-Br Bond Activation in 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential reactivity of carbon-halogen bonds in 5-Bromo-2-iodobenzoic acid reveals a powerful strategy for the selective and sequential construction of complex organic molecules. The significantly lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond dictates a predictable hierarchy in reactivity, enabling chemists to orchestrate distinct chemical transformations at specific positions on the aromatic ring. This guide provides a comparative analysis of the reaction times and conditions for the activation of these two halogen sites, supported by experimental data from analogous systems, offering valuable insights for researchers, scientists, and professionals in drug development.

The fundamental principle governing the selective activation lies in the disparate bond strengths of the C-I and C-Br bonds. The C-I bond is inherently weaker and therefore more susceptible to cleavage, particularly in transition metal-catalyzed cross-coupling reactions. This allows for functionalization at the iodine-bearing position under milder reaction conditions, leaving the more robust C-Br bond intact for subsequent transformations under more forcing conditions.

Data Presentation: A Tale of Two Bonds

To illustrate the practical implications of this differential reactivity, the following table summarizes typical reaction conditions and times for the selective functionalization of a molecule analogous to this compound, specifically a bromo-iodo-substituted indole (B1671886) derivative, in sequential Sonogashira and Suzuki cross-coupling reactions. This data serves as a representative model for the expected reactivity patterns in this compound.

FeatureC-I Bond Activation (Sonogashira Coupling)C-Br Bond Activation (Suzuki Coupling)
Reaction Type Sonogashira Cross-CouplingSuzuki-Miyaura Cross-Coupling
Typical Catalyst PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄
Typical Base Et₃N (Triethylamine)Na₂CO₃ (Sodium Carbonate)
Reaction Temperature Room Temperature70-80 °C
Typical Reaction Time 2 - 6 hours12 - 24 hours
Selectivity High for C-I positionFunctionalization at C-Br position (post C-I reaction)
Relative Conditions MilderHarsher

Experimental Protocols: A Step-by-Step Guide to Selectivity

The following protocols provide a detailed methodology for the sequential functionalization of a dihalogenated aromatic compound, demonstrating the principles of selective C-I and C-Br bond activation. These are generalized procedures based on established methods for similar substrates and may require optimization for specific applications.

Protocol 1: Selective Sonogashira Coupling at the C-I Position

This procedure details the selective coupling of a terminal alkyne at the more reactive C-I bond.

Materials:

  • This compound derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the this compound derivative, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • The reaction is typically stirred at room temperature for 2-6 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by dilution with an organic solvent, washing with aqueous solutions, drying the organic layer, and concentrating under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling at the C-Br Position

This procedure is performed on the product from Protocol 1, targeting the remaining C-Br bond.

Materials:

  • 5-Bromo-2-(alkynyl)benzoic acid derivative (from Protocol 1, 1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a reaction vessel, add the 5-bromo-2-(alkynyl)benzoic acid derivative, arylboronic acid, and sodium carbonate.

  • The vessel is evacuated and backfilled with an inert gas.

  • Add the degassed solvent system.

  • Add the palladium catalyst.

  • The reaction mixture is heated to 70-80 °C and stirred for 12-24 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled, and the product is extracted and purified as described in Protocol 1.

Mandatory Visualization: Charting the Path of Synthesis

The following diagrams illustrate the logical workflow and the catalytic cycles involved in the sequential functionalization of this compound.

G cluster_0 Sequential Functionalization Workflow Start Start Step1 Selective C-I Activation (Milder Conditions) Start->Step1 Intermediate Monofunctionalized Product (C-Br intact) Step1->Intermediate Step2 C-Br Activation (Harsher Conditions) Intermediate->Step2 Final Difunctionalized Product Step2->Final

Caption: Logical workflow for the sequential activation of C-I and C-Br bonds.

G cluster_0 Sonogashira Catalytic Cycle (C-I Activation) Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR Transmetal->PdII_Alkyne Cu_Acetylide Cu-C≡CR Cu_Acetylide->Transmetal RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product_A Ar-C≡CR RedElim->Product_A

Caption: Catalytic cycle for the selective Sonogashira coupling at the C-I bond.

G cluster_1 Suzuki Catalytic Cycle (C-Br Activation) Pd0_B Pd(0)L_n OxAdd_B Oxidative Addition Pd0_B->OxAdd_B PdII_Aryl_B Ar'-Pd(II)-Br OxAdd_B->PdII_Aryl_B Transmetal_B Transmetalation PdII_Aryl_B->Transmetal_B PdII_Coupling Ar'-Pd(II)-R Transmetal_B->PdII_Coupling Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetal_B RedElim_B Reductive Elimination PdII_Coupling->RedElim_B RedElim_B->Pd0_B Regeneration Product_B Ar'-R RedElim_B->Product_B

Caption: Catalytic cycle for the subsequent Suzuki coupling at the C-Br bond.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Bromo-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of laboratory operations and the safety of personnel are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 5-Bromo-2-iodobenzoic acid, a halogenated aromatic compound. The following information is synthesized from safety data sheets (SDS) and best practices for handling halogenated organic waste.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This substance is classified as hazardous and requires careful handling to avoid adverse health effects. All personnel involved in the handling and disposal of this compound must be familiar with the information summarized below and equipped with the appropriate personal protective equipment (PPE).

Hazard CategoryGHS Classification (Analogous Compounds)Precautionary StatementsRequired Personal Protective Equipment (PPE)
Skin Irritation Category 2H315: Causes skin irritation.[1][2]Chemical-resistant gloves (e.g., nitrile)
Eye Irritation Category 2H319: Causes serious eye irritation.[1][2]Chemical splash goggles and a face shield
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.[2]Certified chemical fume hood or adequate ventilation
General Handling -P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]Laboratory coat

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of this compound waste. This procedure is designed to minimize exposure risk and ensure environmental compliance.

1. Waste Identification and Classification:

  • Identify all waste streams containing this compound. This includes unused or surplus pure compound, contaminated labware (e.g., pipette tips, vials, weighing paper), and any solutions containing the compound.

  • Classify this waste as "Halogenated Organic Waste." It is critical not to mix halogenated waste with non-halogenated organic waste, as this can create complications and increase the cost of disposal.

2. Waste Collection and Segregation:

  • Use a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

  • The container must be clearly and accurately labeled as "Halogenated Organic Waste" and should specifically list "this compound" as a component.

3. Container Management:

  • Keep the waste container securely closed when not in active use.

  • Store the container in a designated, well-ventilated, and cool secondary containment area. This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.

4. Handling of Different Waste Forms:

  • Solid Waste: Place all contaminated solid materials, including gloves, absorbent pads, and weighing paper, into the designated solid halogenated waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated liquid halogenated waste container.

  • "Empty" Containers: The original container of this compound, even if it appears empty, should be treated as hazardous waste. Rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol), and collect the rinsate in the liquid halogenated waste container. The rinsed container should then be disposed of in the same manner as the compound itself.[4]

5. Final Disposal:

  • Arrange for the collection of the sealed and labeled halogenated waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure that all institutional, local, and national regulations for hazardous waste disposal are strictly followed.[5]

  • The recommended method for the ultimate disposal of halogenated organic waste is typically high-temperature incineration at a licensed and approved waste disposal facility.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound, providing a clear visual guide for the entire process.

G cluster_prep Preparation & Identification cluster_collection Collection & Segregation cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Containing This compound B Classify as 'Halogenated Organic Waste' A->B C Use Labeled, Leak-Proof HDPE Container B->C D Segregate Solid & Liquid Waste C->D E Contaminated Solids (Gloves, Paper) D->E F Liquid Solutions D->F G Triple-Rinsed 'Empty' Original Containers D->G H Store in Secure, Well-Ventilated Area E->H F->H G->H I Arrange Pickup by EHS or Licensed Contractor H->I J High-Temperature Incineration at Approved Facility I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2-iodobenzoic Acid

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause significant irritation.[1][2][3] Adherence to proper PPE protocols is mandatory to prevent exposure through skin contact, eye contact, and inhalation.

Table 1: Hazard Classifications for this compound

Hazard ClassGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[1][2][3]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation[2][3]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US).[3][4] A face shield may be necessary for tasks with a high risk of splashing.[4]To protect eyes from dust particles and chemical splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[3][4] Gloves must be inspected before use and proper removal technique should be followed.[3]To prevent direct skin contact with the chemical.
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes.[4] Impervious clothing should be selected based on the concentration and amount of the substance being used.[3]To prevent accidental skin exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when ventilation is inadequate, when handling large quantities, or when dust formation is likely.[3][4][5]To prevent the inhalation of harmful dust.

Safe Handling and Operational Workflow

A systematic workflow is essential to minimize the risks associated with handling this compound. All handling of this compound should be performed in a designated area, preferably within a chemical fume hood.[2][3][5]

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the standard procedure for safely weighing this compound and preparing a solution.

Materials:

  • This compound

  • Analytical balance inside a ventilated enclosure (e.g., chemical fume hood)

  • Spatula

  • Weighing paper or boat

  • Appropriate solvent

  • Volumetric flask

  • Beakers

  • Pipettes

Procedure:

  • Preparation: Ensure the chemical fume hood is operational. The work surface should be clean and uncluttered. Don all required PPE as specified in Table 2.

  • Weighing: Place a clean weighing boat on the analytical balance and tare it. Carefully transfer the desired amount of this compound to the boat using a clean spatula. Avoid creating dust.[3]

  • Dissolving: Transfer the weighed solid to a beaker. Add a small amount of the appropriate solvent and swirl gently to dissolve.

  • Dilution: Once dissolved, transfer the solution to a volumetric flask. Rinse the beaker with additional solvent and add the rinsate to the flask to ensure a complete transfer.

  • Final Volume: Add the solvent to the flask up to the calibration mark. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Post-Handling: Wash hands and any exposed skin thoroughly after completing the task.[1][2][5]

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_start Start don_ppe Don PPE prep_start->don_ppe prep_fume_hood Prepare Fume Hood don_ppe->prep_fume_hood weigh_solid Weigh Solid in Ventilated Enclosure prep_fume_hood->weigh_solid dissolve Dissolve in Solvent weigh_solid->dissolve transfer_dilute Transfer & Dilute to Final Volume dissolve->transfer_dilute clean_glassware Clean Glassware transfer_dilute->clean_glassware dispose_waste Dispose of Waste Correctly clean_glassware->dispose_waste remove_ppe Remove & Dispose of Contaminated PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for the safe handling of this compound.

Storage and Disposal Plans

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage Plan
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5][6]

  • The storage area should be secure and locked.[2][7]

  • Protect the compound from light.[8]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[6] Do not dispose of this chemical down the drain.[3][9]

Table 3: Disposal Procedures

Waste TypeDisposal Procedure
Unused/Excess Chemical Collect in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container. Arrange for collection by a licensed hazardous waste disposal service.[10]
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated, sealed, and clearly labeled hazardous waste container for solids.[4][10]
Empty Containers Triple rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate and treat it as liquid halogenated hazardous waste. The rinsed container may be disposed of as non-hazardous waste, depending on institutional and local regulations.[4]
Solutions Collect in a labeled, sealed, and appropriate "Halogenated Organic Waste" container for liquids.[10] Do not mix with non-halogenated waste.[10]

Emergency Procedures: First Aid

Immediate and appropriate first aid is essential in the event of exposure.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Skin Contact Immediately take off contaminated clothing.[1][2] Wash the affected area with plenty of soap and water.[1][2][5] If skin irritation persists, seek medical attention.[1][2]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2][5] Remove contact lenses if present and easy to do.[1][2][5] If eye irritation persists, get medical advice/attention.[1][2]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[2][5] If the person feels unwell, call a POISON CENTER or doctor.[2][5]
Ingestion Rinse mouth with water. Immediately call a POISON CENTER or doctor.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.